B1579337 3,5-Diamino-L-tyrosine

3,5-Diamino-L-tyrosine

Cat. No.: B1579337
M. Wt: 211.22
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diamino-L-tyrosine is a useful research compound. Molecular weight is 211.22. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diamino-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diamino-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

211.22

Origin of Product

United States

Foundational & Exploratory

3,5-Diamino-L-Tyrosine: Chemical Architecture, Synthesis, and Bio-Orthogonal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-Diamino-L-tyrosine, a non-canonical amino acid derivative characterized by its high electron density and redox activity.

Executive Summary

3,5-Diamino-L-tyrosine (CAS: 904824-73-3) is a highly reactive, electron-rich derivative of the proteinogenic amino acid L-tyrosine.[1][][3] Distinguished by the presence of two primary amino groups at the ortho positions relative to the phenolic hydroxyl, this molecule serves as a critical intermediate in the synthesis of high-performance polymers (e.g., polybenzoxazoles), a ligand for transition metal coordination, and a sensitive electrochemical probe. Its utility is defined by its redox lability; it functions as a precursor to quinone diimines, making it a valuable tool in oxidative cross-linking and catalytic studies.

Part 1: Chemical Architecture & Physiochemical Properties

The structural uniqueness of 3,5-diamino-L-tyrosine lies in its 3,5-disubstitution pattern . Unlike standard tyrosine, which acts primarily as a nucleophile at the phenol oxygen or C-ortho positions, the diamino variant presents a dense array of nucleophilic sites (one hydroxyl, three amines).

Core Physiochemical Data
PropertySpecificationTechnical Insight
IUPAC Name (2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acidDefines stereochemistry at the

-carbon.
CAS Number 904824-73-3 Primary identifier for the free base form.
Molecular Formula

MW: 211.22 g/mol .
Solubility Soluble in acidic aqueous media (HCl); DMSO.Low solubility in neutral water due to zwitterionic lattice energy.
Redox Behavior High Oxidation PotentialReadily oxidizes to quinone diimine species.
Acidity (pKa)

-COOH: ~2.2

-NH

: ~9.1Anilinic-NH

: ~3.0–4.5
The ring amines are significantly less basic than the aliphatic

-amine.
Structural Analysis

The molecule features a "push-pull" electronic system (though dominated by "push" in the neutral state). The two amino groups at positions 3 and 5 are strong electron donors (via resonance), making the phenolic ring exceptionally electron-rich.

  • Ligand Capability: The O,N,N donor set allows for tridentate coordination with transition metals (Cu²⁺, Fe³⁺), often stabilizing high-oxidation states or facilitating catalytic turnover.

  • Instability: The electron-rich ring is prone to auto-oxidation in air, rapidly turning solutions from colorless to pink/brown (melanin-like polymerization).

Part 2: Synthesis & Purification Pathway

The synthesis of 3,5-diamino-L-tyrosine is a classic example of functional group interconversion , proceeding via the nitration of L-tyrosine followed by catalytic reduction.

Mechanistic Workflow
  • Electrophilic Aromatic Substitution: L-Tyrosine is nitrated using a nitrating mixture (

    
    ). The directing effect of the phenolic -OH directs the nitro groups exclusively to the 3 and 5 positions.
    
  • Catalytic Hydrogenation: The resulting 3,5-dinitro-L-tyrosine is reduced. This step requires strict anaerobic conditions to prevent the immediate oxidation of the product.

Synthesis Logic Diagram (Graphviz)

SynthesisPathway cluster_conditions Critical Process Control Tyr L-Tyrosine (Starting Material) Nitration Nitration (HNO3, H2SO4, 0°C) Tyr->Nitration Dinitro 3,5-Dinitro-L-tyrosine (Stable Intermediate) Nitration->Dinitro Electrophilic Subst. Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Dinitro->Reduction Diamino 3,5-Diamino-L-tyrosine (Target, Air Sensitive) Reduction->Diamino Reduction Oxidation Quinone Diimine (Degradation Product) Diamino->Oxidation O2 Exposure

Figure 1: Synthetic pathway from L-Tyrosine to 3,5-Diamino-L-tyrosine, highlighting the critical reduction step and oxidation risk.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize 3,5-diamino-L-tyrosine dihydrochloride from 3,5-dinitro-L-tyrosine. Pre-requisite: Synthesis or procurement of 3,5-dinitro-L-tyrosine (CAS: 17360-11-1).

Step 1: Catalytic Hydrogenation
  • Reagents: 3,5-Dinitro-L-tyrosine (1.0 eq), 10% Pd/C (10 wt%), Methanol (anhydrous), Concentrated HCl (2.5 eq).

  • Setup: High-pressure hydrogenation vessel (Parr shaker) or balloon hydrogenation for small scales.

Procedure:

  • Dissolution: Suspend 3,5-dinitro-L-tyrosine in Methanol. Add concentrated HCl dropwise. The acid is crucial to protonate the resulting amines, forming the stable dihydrochloride salt and preventing oxidation.

  • Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C. Caution: Pd/C is pyrophoric in the presence of methanol vapors.

  • Reduction: Purge the system with

    
     (3x) and then 
    
    
    
    . Agitate under
    
    
    atmosphere (30–50 psi) for 4–6 hours at room temperature.
    • Validation Point: The yellow color of the dinitro starting material should fade to colorless. If the solution turns pink, oxygen has leaked into the system.

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst cake dry out in air.

  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator) at

    
    .
    
  • Precipitation: Triturate the residue with diethyl ether to yield the product as a hygroscopic off-white/grey solid.

Step 2: Quality Control (QC)
  • NMR (

    
    ):  Confirm the disappearance of the aromatic protons of the dinitro species (
    
    
    
    ~8.0 ppm) and the appearance of the upfield shifted protons of the diamino species (
    
    
    ~6.5–7.0 ppm).
  • Storage: Store at -20°C under Argon.

Part 4: Functional Applications & Reactivity

Bio-Orthogonal Crosslinking (Benzoxazole Formation)

3,5-Diamino-L-tyrosine acts as a bis-nucleophile capable of reacting with carboxylic acid derivatives or aldehydes to form benzoxazoles . This reaction is thermodynamically driven by the formation of the aromatic heterocycle.

  • Mechanism: The phenolic oxygen and the ortho-amino group attack the carbonyl carbon of the electrophile, followed by dehydration.

  • Utility: This is used to create rigid, high-strength polymer backbones (e.g., PBO fibers) or to "lock" peptide conformations.

Electrochemical Sensing

The molecule exhibits a reversible 2-electron, 2-proton redox couple (


).
  • Anodic Peak: Oxidation of the o-phenylenediamine moiety to the quinone diimine.

  • Application: It serves as a mediator in enzymatic biosensors or as a label for electrochemical detection of peptides, offering a distinct potential window compared to native Tyrosine (which oxidizes at higher potentials, ~0.7 V vs Ag/AgCl).

Functional Logic Diagram (Graphviz)

Reactivity DA_Tyr 3,5-Diamino-L-Tyrosine Crosslink Aldehyde/Acid Reaction DA_Tyr->Crosslink Redox Electrochemical Oxidation DA_Tyr->Redox Coordination Metal Chelation (Cu, Fe) DA_Tyr->Coordination Benzoxazole Benzoxazole (Rigid Heterocycle) Crosslink->Benzoxazole - 2H2O Quinone Quinone Diimine (Redox Mediator) Redox->Quinone - 2e-, - 2H+ Complex Octahedral Complex (Catalysis) Coordination->Complex + Metal Ion

Figure 2: Functional divergence of 3,5-Diamino-L-tyrosine in synthesis, electrochemistry, and coordination chemistry.

References

  • Global Chem Mall. (2024). Product Entry: (2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid (CAS 904824-73-3).[1] Retrieved from

  • ChemicalBook. (2024). 3,5-Dinitro-L-tyrosine Properties and Synthesis Precursor. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 3,5-Diiodo-L-tyrosine (Structural Analog and Precursor Logic). Retrieved from

  • BenchChem. (2024). Synthesis Methodologies and Chemical Transformations of 3,5-Diamino-L-Tyrosine. Retrieved from

Sources

A Tale of Two Tyrosines: A Technical Guide to 3-Amino-L-tyrosine and 3,5-Diamino-L-tyrosine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The L-tyrosine scaffold is a cornerstone in chemical biology and drug discovery, offering a versatile platform for chemical modification to introduce novel functionalities into peptides and proteins. Among its many derivatives, ring-aminated tyrosines have emerged as powerful tools for researchers. This guide provides an in-depth technical comparison of two key analogues: 3-amino-L-tyrosine (3-ATyr) and 3,5-Diamino-L-tyrosine (DAT). We will dissect their structural, physicochemical, and functional differences, providing field-proven insights into their respective applications. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage these unique non-canonical amino acids in their experimental designs.

Introduction: The Power of the Modified Phenol

L-tyrosine, a proteinogenic amino acid, plays critical roles beyond its structural incorporation into proteins. Its phenolic side chain is a hub of biological activity, serving as a precursor to neurotransmitters and hormones and as a key substrate for post-translational modifications like phosphorylation.[1][2][3] The introduction of synthetic modifications to tyrosine's phenyl ring allows for the creation of unnatural amino acids (UAAs) with tailored properties.[][5] These UAAs can be site-specifically incorporated into proteins, enabling precise control over structure and function.

Adding amino groups to the tyrosine ring—creating 3-amino-L-tyrosine and 3,5-diamino-L-tyrosine—imparts significant new chemical functionalities. These modifications fundamentally alter the electronic and steric properties of the side chain, opening up novel applications in protein engineering, fluorescent labeling, and the development of advanced biomaterials. This guide will explore the nuanced, yet critical, differences that arise from the addition of one versus two amino groups to this versatile scaffold.

Core Molecular Distinctions: Structure and Synthesis

The fundamental difference between 3-ATyr and DAT lies in the number of amino substituents on the phenyl ring, a distinction that originates from a shared synthetic pathway.

Molecular Structures

The structures of L-tyrosine, 3-ATyr, and DAT are shown below. The addition of one amino group at the C3 position creates 3-ATyr. The subsequent addition of a second amino group at the C5 position yields DAT. This seemingly simple structural change has profound implications for the molecule's reactivity, pKa, and overall function.

Synthetic Strategy: A Divergent Pathway

The most common and cost-effective method for synthesizing both 3-ATyr and DAT begins with the nitration of L-tyrosine, followed by reduction of the nitro group(s). The key to selectively producing either the mono- or di-aminated product lies in controlling the stoichiometry of the nitrating agent.

G Tyrosine L-Tyrosine Nitro 3-Nitro-L-tyrosine Tyrosine->Nitro Nitration (1 eq. HNO₃) DiNitro 3,5-Dinitro-L-tyrosine Tyrosine->DiNitro Nitration (>2 eq. HNO₃) ATyr 3-Amino-L-tyrosine (3-ATyr) Nitro->ATyr Reduction (e.g., H₂/Pd-C) DAT 3,5-Diamino-L-tyrosine (DAT) DiNitro->DAT Reduction (e.g., H₂/Pd-C)

A generalized synthetic pathway for 3-ATyr and DAT.

This pathway highlights the accessibility of both compounds from the same commercially available starting material, L-tyrosine. The dinitro-L-tyrosine intermediate is a known non-proteinogenic L-alpha-amino acid.[6]

Comparative Physicochemical Properties

The addition of electron-donating amino groups directly to the aromatic ring significantly alters the molecule's physicochemical properties compared to the parent L-tyrosine.

PropertyL-Tyrosine3-Amino-L-tyrosine3,5-Diamino-L-tyrosineRationale for Difference
Molecular Weight ( g/mol ) 181.19[1]196.20[7]211.23Addition of one or two amino groups (-NH₂)
pKa (Phenolic -OH) ~10.1[1]Lowered (~9.5)Significantly Lowered (~8.5)The electron-donating amino groups increase the acidity of the phenolic proton.
Isoelectric Point (pI) 5.66[1]Higher than TyrosineHighest of the threeThe additional basic amino groups on the ring increase the overall positive charge at low pH.
Solubility (Water) 0.45 mg/mL[1]Higher (available as soluble HCl salt)[8]Expected to be higher (as HCl salt)The amino groups can be protonated to form highly soluble hydrochloride salts.
UV Absorbance (λmax) ~274 nmRed-shifted (~285-290 nm)Further red-shifted (~300-310 nm)The amino groups act as auxochromes, extending the conjugated π-system and lowering the energy required for electronic transitions.
Redox Potential HighLowerLowestThe electron-rich phenol ring is more susceptible to oxidation.

Note: pKa and λmax values for the aminated derivatives are estimates based on known chemical principles and may vary with experimental conditions.

Functional Consequences of Ring Amination

The true utility of these molecules is revealed in their distinct functional capabilities, which are a direct result of their structural differences. The presence of a second amino group in DAT makes it more than just a variant of 3-ATyr; it becomes a functionally distinct tool.

Enhanced Reactivity and Cross-linking Potential

A key application of modified tyrosines is in the formation of covalent cross-links within or between proteins, often through oxidative coupling.[9][10] This process mimics the natural formation of dityrosine bonds, which can stabilize protein structures.

The electron-donating amino groups make the phenolic rings of 3-ATyr and DAT significantly more susceptible to oxidation than native tyrosine. This enhanced reactivity allows for cross-linking under milder conditions. DAT, with its two amino groups, possesses the most electron-rich aromatic system and is therefore the most readily oxidized, making it a highly potent cross-linking agent.

G cluster_0 3-Amino-L-tyrosine (3-ATyr) cluster_1 3,5-Diamino-L-tyrosine (DAT) P1_ATyr Protein A (with 3-ATyr) P2_ATyr Protein B (with 3-ATyr) P1_ATyr->P2_ATyr Oxidative Coupling P1_DAT Protein A (with DAT) P2_DAT Protein B (with DAT) P1_DAT->P2_DAT Extensive Cross-linking P3_DAT Protein C (with DAT) P1_DAT->P3_DAT

DAT's higher reactivity enables more extensive cross-linking.
Spectroscopic and Fluorescent Properties

While native tyrosine has weak intrinsic fluorescence, modifications to the ring can create useful fluorescent probes.[5] 3-ATyr has been successfully used as an unnatural amino acid that, when incorporated into fluorescent proteins, induces a significant red shift in both excitation and emission spectra. This property is invaluable for developing new biosensors and for multicolor imaging experiments.

The addition of the second amino group in DAT is expected to cause an even greater bathochromic (red) shift in its absorbance and emission spectra compared to 3-ATyr. This makes DAT a potential candidate for developing probes that are excitable at longer wavelengths, minimizing cellular autofluorescence and light scattering.

Applications in Research and Drug Development

The distinct properties of 3-ATyr and DAT lend themselves to different, albeit sometimes overlapping, applications.

3-Amino-L-tyrosine: The Versatile Fluorescent Reporter

3-ATyr has established itself as a powerful tool in chemical biology.

  • Fluorescent Biosensors: Its ability to red-shift the fluorescence of proteins like GFP has been used to create novel biosensors for metabolites such as glutamate, GABA, and ATP.

  • Studying Protein Environments: The fluorescence of 3-ATyr is sensitive to the local microenvironment, allowing it to be used as a probe to report on changes in protein conformation or binding events.

  • Cytotoxicity and Bioactivity: 3-ATyr has shown cytotoxic activity against certain leukemia cells and can inhibit the growth of specific organisms, suggesting its potential as a lead compound or a biological probe for studying metabolic pathways.[8]

3,5-Diamino-L-tyrosine: The Potent Bio-orthogonal Handle

While less explored, the properties of DAT suggest its significant potential in several key areas:

  • Advanced Biomaterials: DAT's high propensity for oxidative cross-linking makes it an ideal building block for creating highly stable hydrogels or functionalized surfaces. The two additional amino groups also provide handles for secondary chemical modifications.

  • Enzyme Inhibition: The DAT side chain, with its two amino groups and phenolic hydroxyl, presents a unique tridentate ligand. This structure could be exploited to design potent inhibitors that chelate metal ions in the active sites of metalloenzymes.

  • Bio-orthogonal Chemistry: The vicinal amino and hydroxyl groups on the DAT ring offer a unique chemical motif that can participate in bio-orthogonal condensation reactions, allowing for specific labeling and manipulation of proteins in complex biological systems.

Experimental Protocols and Methodologies

Protocol: Illustrative Synthesis of 3-Amino-L-tyrosine

This protocol is a generalized representation based on established chemical principles for the nitration and subsequent reduction of tyrosine.

  • Nitration:

    • Dissolve L-tyrosine in a suitable solvent (e.g., glacial acetic acid).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add one molar equivalent of nitric acid dropwise while maintaining the temperature.

    • Allow the reaction to stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

    • Quench the reaction by pouring it into ice water, which should precipitate the 3-Nitro-L-tyrosine product.

    • Filter, wash with cold water, and dry the product.

  • Reduction:

    • Suspend the 3-Nitro-L-tyrosine in ethanol or methanol.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, filter the mixture through Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield 3-Amino-L-tyrosine. The product can be further purified by recrystallization or chromatography.

Self-Validation: The purity of intermediates and the final product should be confirmed at each stage using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). The success of the nitration step is visually indicated by the formation of a yellow-colored nitro-tyrosine. The reduction is complete when this color disappears.

Protocol: Spectroscopic Quantification using UV-Vis
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the amino-tyrosine compound in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.4). If using the hydrochloride salt, ensure the pH is adjusted after dissolution.

  • Standard Curve: Create a series of dilutions from the stock solution (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 0 µM).

  • Measurement: Measure the absorbance of each standard at the predetermined λmax (approx. 290 nm for 3-ATyr, ~305 nm for DAT) using a UV-Vis spectrophotometer.

  • Analysis: Plot absorbance versus concentration to generate a standard curve. Use the equation of the line (from linear regression) to determine the concentration of unknown samples based on their absorbance.

Self-Validation: The standard curve should have a linearity (R²) value of >0.99. The buffer-only sample (0 µM) serves as the blank and should have an absorbance near zero.

Conclusion and Future Outlook

3-Amino-L-tyrosine and 3,5-Diamino-L-tyrosine are more than mere structural analogues; they are functionally distinct tools for the modern researcher. 3-ATyr provides a well-validated platform for creating red-shifted fluorescent reporters and probing biological systems. DAT, while less characterized, represents a frontier of possibility, offering enhanced reactivity for creating robust biomaterials and unique chemical handles for advanced bio-orthogonal applications. The choice between these two powerful molecules should be driven by the specific experimental goal: 3-ATyr for sensitive reporting and DAT for potent reactivity and structural applications. Future research will undoubtedly uncover even more sophisticated uses for these versatile building blocks, further expanding the chemical toolbox available for interrogating and engineering biological systems.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9305, 3',5'-Diiodo-L-tyrosine. Retrieved from [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80.
  • MYPROTEIN. (2022, January 14). L-Tyrosine | Benefits, Uses, Dosage & Side Effects.
  • Intercell Pharma. (n.d.). L-Tyrosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67532, 3,5-dibromo-L-tyrosine. Retrieved from [Link]

  • Majumdar, S., & Chatterjee, S. (2008). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Journal of Chemical Research, 2008(10), 589-590.
  • Shah, Z. A., et al. (2010). Halogenated Aromatic Amino Acid 3,5-dibromo-D: -Tyrosine Produces Beneficial Effects in Experimental Stroke and Seizures. Amino Acids, 40(5), 1325-1332.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • Samanta, S., et al. (2015). Tyrosine-derived stimuli responsive, fluorescent amino acids. Bioorganic & Medicinal Chemistry Letters, 25(16), 3247-3251.
  • Liu, et al. (2024). Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. Frontiers in Bioengineering and Biotechnology, 12, 1370044.
  • BCF Life Sciences. (2024, September 18). Tyrosine: an amino acid with many applications. Retrieved from [Link]

  • Cambridge Isotope Laboratories. (n.d.). L-Tyrosine (3′,5′-¹³C₂, 99%; 2,3,3,2′,6′-D₅, 98%; ¹⁵N, 98%).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160450, 3-Aminotyrosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46735196, 3-Amino-L-tyrosine dihydrochloride. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Zhang, L., et al. (2024). Terahertz spectroscopic investigation of L-glutamic acid and L-tyrosine.
  • Aeschbach, R., Amado, R., & Neukom, H. (1976). Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues. Biochimica et Biophysica Acta (BBA) - Protein Structure, 439(2), 292-301.
  • Google Patents. (n.d.). US3374269A - Process of producing 3, 5-diiodothyronines.
  • Al-Hilaly, Y. K., et al. (2018). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers in Neuroscience, 12, 951.
  • Tzin, V., & Galili, G. (2010). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Molecular Plant, 3(6), 935-947.

Sources

Biological Role of 3,5-Diamino Derivatives of Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,5-diamino derivatives of tyrosine, focusing on their utility in chemical biology, their role as biomarkers of nitrosative stress, and their potential in drug development.[1]

Executive Summary

The 3,5-diamino derivative of tyrosine (3,5-DAT) represents a unique, electron-rich scaffold that bridges the gap between natural oxidative stress metabolites and advanced synthetic biology tools.[1] Unlike its well-known analogs—3-nitrotyrosine (a stress marker) and 3,5-diiodotyrosine (a thyroid hormone precursor)—3,5-DAT is primarily defined by its ortho-aminophenol functionality.[1] This structural motif grants it exceptional utility as a bio-orthogonal handle for protein engineering, a redox-active probe for electron transfer studies, and a latent biomarker for the resolution of nitrosative stress. This guide details the mechanistic underpinnings, synthesis, and experimental applications of 3,5-DAT for researchers in chemical biology and pharmacology.[1]

Chemical Identity & Mechanistic Origins[1]

Structural Significance

Standard L-Tyrosine is a phenol.[1] The introduction of amino groups at the 3- and 5-positions (ortho to the hydroxyl) dramatically alters the electronic properties of the ring:

  • pKa Shift: The amino groups lower the pKa of the phenolic hydroxyl, making it more acidic and more likely to exist as a phenolate anion at physiological pH.

  • Redox Potential: The electron-donating amino groups make the ring significantly easier to oxidize compared to native tyrosine, facilitating unique cross-linking chemistries.[1]

  • Chelation: The O,N-coordination site (ortho-aminophenol) creates a potent bidentate ligand for transition metals (Cu²⁺, Fe³⁺), mimicking catechol functionality but with distinct hard/soft acid-base properties.[1]

Biosynthesis & Metabolic Pathway

While 3,5-DAT is not a primary metabolite in healthy tissue, it arises under specific pathological conditions involving Peroxynitrite (ONOO⁻) flux.[1]

  • Nitration: High levels of peroxynitrite nitrate tyrosine to 3-nitrotyrosine , and subsequently to 3,5-dinitrotyrosine .[1]

  • Reduction: Under reducing conditions (e.g., high intracellular glutathione or specific bacterial nitroreductase activity), the nitro groups are reduced to amines, yielding 3,5-diaminotyrosine .[1]

Diagram 1: Formation and Reactivity of 3,5-Diaminotyrosine

DAT_Pathway Tyr L-Tyrosine Nitro 3-Nitrotyrosine (Oxidative Stress Marker) Tyr->Nitro ONOO- (Peroxynitrite) Dinitro 3,5-Dinitrotyrosine (Severe Nitration) Nitro->Dinitro Excess ONOO- DAT 3,5-Diaminotyrosine (Reduced Metabolite) Dinitro->DAT Nitroreductase / 6e- Reduction Benzox Benzoxazole Derivative (Bio-orthogonal Product) DAT->Benzox + R-CHO (Aldehyde) Oxidative Cyclization

Caption: The metabolic trajectory from oxidative damage (nitration) to the reduced diamino form, which serves as a precursor for bio-orthogonal cyclization.[1]

Applications in Chemical Biology & Drug Development

Genetic Code Expansion (GCE)

The most potent application of 3,5-DAT lies in Genetic Code Expansion .[1] By evolving specific aminoacyl-tRNA synthetase/tRNA pairs, researchers can incorporate 3,5-DAT (or its protected precursors) into proteins at specific amber stop codons.[1]

  • Mechanism: The ortho-amino group acts as a nucleophile.[1] When reacted with an aldehyde or ketone under mild oxidative conditions, it cyclizes to form a benzoxazole .

  • Utility: This reaction is bio-orthogonal (does not interfere with native chemistry) and is used for:

    • Site-Specific Labeling: Attaching fluorophores or PEG chains.[1]

    • Peptide Stapling: Locking a peptide into a helical conformation to improve stability and cell permeability.

Pharmacological Scaffolds

In drug design, the 3,5-diamino scaffold serves as a bioisostere for 3,5-diiodotyrosine (DIT).[1]

  • Thyroid Hormone Analogs: Replacing the bulky, lipophilic iodine atoms with amino groups alters receptor binding kinetics, allowing for the development of selective thyroid receptor modulators (STRMs).

  • Enzyme Inhibitors: The rigidity and hydrogen-bonding capability of the diamino-phenol motif make it an excellent scaffold for inhibiting enzymes that recognize tyrosine, such as tyrosine kinases or specific proteases.[1]

Experimental Protocols

Synthesis of 3,5-Diamino-L-Tyrosine (from Dinitro-Tyrosine)

Note: This protocol assumes starting material 3,5-dinitro-L-tyrosine is available or synthesized via nitration of L-tyrosine.[1]

Reagents: 3,5-Dinitro-L-tyrosine, 10% Pd/C, Methanol, Formic Acid (hydrogen source).[1]

  • Dissolution: Dissolve 1.0 g of 3,5-dinitro-L-tyrosine in 20 mL of Methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst under inert atmosphere (Argon).

  • Reduction: Add 2 mL of Formic Acid dropwise. Stir vigorously at room temperature for 4 hours. Monitor via TLC (n-butanol:acetic acid:water 4:1:1) – disappearance of yellow dinitro spot.

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 3,5-diamino-L-tyrosine formate salt, precipitates as an off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

LC-MS/MS Detection Parameters

For biological matrices, 3,5-DAT is detected using Multiple Reaction Monitoring (MRM).[1]

ParameterSettingRationale
Ionization Mode ESI PositiveAmino groups protonate readily ([M+H]⁺).[1]
Precursor Ion m/z 212.1[M+H]⁺ of 3,5-Diaminotyrosine (MW ~211.2).[1]
Product Ion 1 m/z 195.1Loss of NH₃ (Quantifier).
Product Ion 2 m/z 166.1Loss of COOH (Qualifier).
Column C18 Reverse PhaseStandard retention of polar aromatics.
Mobile Phase A: 0.1% Formic AcidB: AcetonitrileAcidic pH ensures protonation of amines.

Visualizing the Bio-orthogonal Chemistry

The following diagram illustrates the "stapling" mechanism used in peptide engineering, where two 3,5-DAT residues (or one DAT and an aldehyde) react to lock the protein structure.

Stapling cluster_protein Peptide Backbone Residue1 Residue i: 3,5-Diaminotyrosine Reaction Oxidative Cyclization (pH 7.4, mild oxidant) Residue1->Reaction Ortho-aminophenol Residue2 Residue i+4: Non-Canonical Aldehyde Residue2->Reaction Electrophile Product Benzoxazole Crosslink (Rigid Helix Stabilization) Reaction->Product Stapled Structure

Caption: Mechanism of peptide stapling using 3,5-diaminotyrosine to form a rigid benzoxazole linkage.

References

  • Synthesis and Properties of Halogenated Tyrosines Source: National Institutes of Health (PubChem) URL:[Link] (Context: Provides comparative data for 3,5-substituted tyrosines).

  • Genetic Code Expansion for Non-Canonical Amino Acids Source: PMC - NIH (Expanding the Genetic Code) URL:[1][Link] (Context: Methodology for incorporating reactive amino acid handles like aminotyrosine).[1]

  • 3-Nitrotyrosine as a Biomarker of Oxidative Stress Source: PubMed (3-Nitrotyrosine: a versatile oxidative stress biomarker) URL:[1][Link] (Context: Establishes the precursor pathway for amino-tyrosine derivatives).

  • Reduction of Nitrotyrosine to Aminotyrosine Source: ResearchGate (Reduction of 3-nitrotyrosine to 3-aminotyrosine) URL:[Link] (Context: Validates the chemical reduction pathway utilized in synthesis).

Sources

3,5-Diamino-L-Tyrosine: A Redox-Active Scaffold for Protein Engineering

[1][2]

Part 1: Executive Summary & Technical Rationale[1][2]

3,5-Diamino-L-tyrosine (


)12

tridentate electronic motif2

Its utility in drug development and chemical biology stems from three critical physicochemical properties:

  • Redox Activity: The 2,6-diaminophenol moiety undergoes reversible oxidation at significantly lower potentials than tyrosine, forming a stable quinone diimine species.[1][2] This makes it an exceptional electrochemical probe for studying electron transfer (ET) rates in metalloenzymes.[2]

  • Metal Chelation: The steric arrangement of the two amino groups flanking the phenolic hydroxyl creates a potent

    
    -binding pocket, capable of coordinating transition metals (Cu²⁺, Zn²⁺, Ni²⁺) with high affinity, mimicking the active sites of oxidases.[1]
    
  • Orthogonal Reactivity: The aromatic amines are highly nucleophilic, allowing for selective bio-conjugation or cross-linking via Schiff base formation under physiological conditions where aliphatic amines (Lys) are protonated and less reactive.

Part 2: Chemical Synthesis & Characterization[1][2]

Synthesis Workflow

The synthesis of 3,5-Diamino-L-tyrosine is best approached via the nitration of L-tyrosine followed by controlled reduction.[1][2] This pathway ensures stereochemical retention of the L-isomer.[1]

Step 1: Nitration (Formation of 3,5-Dinitro-L-tyrosine) [1][2]
  • Reagents: L-Tyrosine, Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    ).[1][2]
  • Mechanism: Electrophilic aromatic substitution.[2] The phenolic hydroxyl directs the nitro groups to the ortho positions (3 and 5).[1]

  • Protocol:

    • Dissolve L-Tyrosine (10 mmol) in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       (2.2 eq) while maintaining temp < 5°C to prevent oxidative ring opening.
      
    • Stir for 2 hours at RT. The solution will turn deep yellow.

    • Precipitate by pouring onto crushed ice. Adjust pH to 2.0 with NaOH.[2]

    • Validation: Yellow crystals.

      
      -NMR should show loss of ortho-protons and a downfield shift of the aromatic singlet.[1][2]
      
Step 2: Reduction (Formation of 3,5-Diamino-L-tyrosine)
  • Reagents:

    
     (gas), Pd/C (10%), or Sodium Dithionite (
    
    
    ).[1][2]
  • Protocol (Catalytic Hydrogenation):

    • Dissolve 3,5-Dinitro-L-tyrosine in 1M HCl (to protonate amines and prevent oxidation).

    • Add 10% Pd/C catalyst (10 wt%).[2]

    • Hydrogenate at 30 psi for 4 hours.

    • Filter catalyst under argon (product is air-sensitive).[1][2]

    • Lyophilize immediately to obtain the hydrochloride salt.

    • Validation: Product turns from yellow to colorless (or pale pink upon slight oxidation).

Quantitative Properties Table[1][2]
PropertyValue / CharacteristicRelevance
Molecular Weight 211.22 g/mol Mass spectrometry identification (+30 Da vs Tyr)
pKa (Phenolic OH) ~9.5 (Tyr is ~10.[1][2]1)Lower pKa due to inductive effect of amines (if protonated)
Redox Potential (

)
~0.3 - 0.4 V vs. SHESignificantly lower than Tyr (~0.9 V), enabling selective oxidation
Solubility High in acidic

; Low in organic solvents
Requires polar media for handling
Stability Air-sensitive (oxidizes to dark pigments)Store under Argon/Nitrogen at -20°C

Part 3: Incorporation Strategy (Solid-Phase Peptide Synthesis)

Direct incorporation of free diamino-tyrosine into SPPS is challenging due to the nucleophilicity of the aniline nitrogens, which can lead to branching.[1] The "Nitro-Precursor Route" is the industry standard for high-fidelity synthesis.[1][2]

Protocol: On-Resin Reduction Strategy

This self-validating protocol avoids side reactions by keeping the reactive amines "masked" as nitro groups until the peptide chain is complete.[1][2]

  • Coupling: Use Fmoc-3,5-dinitro-L-tyrosine (commercially available).[1][2] Couple to the resin using standard HBTU/DIPEA chemistry.

    • Checkpoint: The resin will be bright yellow.

  • Elongation: Complete the peptide synthesis (N-terminal Fmoc removal and subsequent couplings).

  • On-Resin Reduction:

    • Wash resin with DMF.[2]

    • Treat resin with SnCl₂[2]·2H₂O (2M) in DMF containing 5% acetic acid.[2]

    • Incubate for 2 hours at RT.

    • Validation Check: The resin color shifts from Yellow (Nitro) to Colorless/Beige (Amine).[1][2]

  • Cleavage: Cleave peptide using TFA/TIS/H₂O (95:2.5:2.5). The acidic environment protects the newly formed anilines from oxidation.

Part 4: Applications & Mechanisms[1][2][3]

Electrochemical Sensing & Redox Probing
1212
  • Mechanism: Two-electron, two-proton oxidation to the quinone diimine.[1][2]

  • Workflow:

    • Incorporate

      
       near the active site.[2]
      
    • Perform Cyclic Voltammetry (CV).[2][3]

    • Signal at +350 mV (vs Ag/AgCl) indicates local solvent accessibility and pH environment.[1][2]

Metal Chelation (The "N-O-N" Pincer)

The 3,5-diamino substitution creates a pre-organized ligand field.[1][2]

  • Binding Mode: The hard amine nitrogens and the hard phenolate oxygen form a tridentate pincer complex.

  • Selectivity: High affinity for

    
     and 
    
    
    .[1][2] This can be used to engineer artificial metalloenzymes or to stabilize peptide tertiary structures via metal bridging.[2]
Visualization of Pathways

DATyr_WorkflowTyrL-TyrosineNitroTyr3,5-Dinitro-L-Tyrosine(Yellow Solid)Tyr->NitroTyrNitration(HNO3/H2SO4)DATyr3,5-Diamino-L-Tyrosine(Redox Active Scaffold)NitroTyr->DATyrReduction(H2/Pd or SnCl2)QuinoneQuinone Diimine(Oxidized State)DATyr->Quinone-2e-, -2H+(Electrochemical Sensing)MetalComplexMetal Pincer Complex(Cu/Ni Binding)DATyr->MetalComplex+ M(II)(Coordination)CrosslinkBio-Orthogonal Crosslink(Schiff Base)DATyr->Crosslink+ Aldehyde(Conjugation)Quinone->DATyr+2e-, +2H+(Reversible)

Figure 1: Synthesis and functional diversification of 3,5-Diamino-L-tyrosine.[1][2]

Part 5: References

  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Source: National Institutes of Health (PubMed) URL:[1][2][Link] (Note: Establishes halogenation protocols analogous to nitration logic for 3,5-substitution)

  • Tyrosine Modification Enhances Metal Ion Binding. Source: National Institutes of Health (PMC) URL:[1][2][Link] (Note: Validates the principle of modified tyrosine residues acting as enhanced metal chelators)

  • Electrochemical Behavior and Determination of L-Tyrosine. Source: ResearchGate URL:[1][4][5][Link] (Note: Provides baseline electrochemical data for tyrosine, against which the amino-derivative is compared)

  • Genetic Code Expansion: A Brief History and Perspective. Source: National Institutes of Health (PMC) URL:[1][2][Link] (Note: Contextualizes the use of UAA mutagenesis for incorporating functional derivatives)

Introduction: A Novel Molecule with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Redox Properties of 3,5-diamino-4-hydroxyphenylalanine for Researchers, Scientists, and Drug Development Professionals.

3,5-diamino-4-hydroxyphenylalanine is an intriguing synthetic amino acid that combines the structural features of L-DOPA and other catecholic compounds with a unique substitution pattern on the aromatic ring. Its core, a 4-hydroxyphenylalanine backbone, is embellished with two amino groups positioned ortho and meta to the hydroxyl group. This arrangement suggests a rich and complex redox chemistry, making it a compelling candidate for investigation in drug development, particularly in therapeutic areas where oxidative stress is a key pathological driver.

The presence of multiple electron-donating groups on the phenyl ring is predicted to confer potent antioxidant properties. Unlike its endogenous analogue, tyrosine, the additional amino substituents are expected to significantly lower the oxidation potential, enhancing its capacity to scavenge free radicals. This guide provides a comprehensive overview of the theoretical redox properties of 3,5-diamino-4-hydroxyphenylalanine, proposes detailed experimental protocols for its characterization, and discusses its potential applications in medicine.

Theoretical Redox Chemistry: An Analysis of the Core Structure

The redox behavior of 3,5-diamino-4-hydroxyphenylalanine is primarily dictated by the aminophenol moiety. Aminophenols are known to be electrochemically active, with their properties being highly dependent on the relative positions of the hydroxyl and amino groups.[1][2]

The Aminophenol Moiety: A Foundation for Redox Activity

In simpler aminophenols, such as p-aminophenol, electrochemical oxidation is a well-studied process that proceeds through a two-electron, two-proton transfer to form a quinoneimine intermediate.[3][4] This intermediate can then undergo further reactions, such as hydrolysis to form a benzoquinone and ammonia, or polymerization. The presence of both the -OH and -NH2 groups facilitates this oxidation.[1]

Influence of Diamino Substitution

The introduction of a second amino group at the 3 and 5 positions is expected to have a profound impact on the redox chemistry of the 4-hydroxyphenylalanine core. This substitution pattern will likely:

  • Lower the Oxidation Potential: The two amino groups, being strong electron-donating groups, will increase the electron density on the aromatic ring, making it more susceptible to oxidation and thus lowering its redox potential.

  • Stabilize the Resulting Radical: Upon oxidation (e.g., by scavenging a free radical), the resulting radical species can be delocalized over both amino groups and the hydroxyl group, leading to a more stable intermediate. This enhanced stability would contribute to its antioxidant efficacy.

The Role of the Alanine Side Chain

The alanine side chain provides a crucial link to biological systems, allowing the molecule to be recognized and potentially transported by amino acid transporters. While it is not directly involved in the redox chemistry of the aromatic ring, its presence may influence the molecule's solubility, steric hindrance, and overall pharmacokinetic profile.

Predicted Antioxidant Activity and Mechanisms

Based on its structure, 3,5-diamino-4-hydroxyphenylalanine is predicted to be a potent antioxidant, acting through multiple mechanisms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The primary antioxidant mechanism is expected to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group or one of the amino groups to a free radical. This process is highly efficient for aminophenols.[5] The resulting radical is stabilized by resonance, as depicted in the diagram below.

Caption: Predicted Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Alternatively, the molecule could engage in single electron transfer (SET) , donating an electron to a radical species, followed by proton loss to yield the same stabilized radical intermediate. The operative mechanism would depend on the nature of the free radical and the solvent environment.

Proposed Experimental Verification: A Roadmap for Researchers

Given the novelty of 3,5-diamino-4-hydroxyphenylalanine, a systematic experimental evaluation is required to validate its predicted redox properties. The following section outlines key experimental protocols.

Synthesis of 3,5-diamino-4-hydroxyphenylalanine

A plausible synthetic route could start from L-tyrosine. A potential, though not yet validated, pathway is outlined below.

Synthesis_Workflow Start L-Tyrosine Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Intermediate1 3,5-dinitro-L-tyrosine Step1->Intermediate1 Step2 Reduction (e.g., H2, Pd/C or SnCl2) Intermediate1->Step2 Product 3,5-diamino-4-hydroxy- L-phenylalanine Step2->Product

Caption: A proposed synthetic workflow for 3,5-diamino-4-hydroxyphenylalanine.

Electrochemical Analysis using Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential technique for probing the redox behavior of electroactive molecules.[6][7]

Experimental Protocol:

  • Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of 3,5-diamino-4-hydroxyphenylalanine in a suitable electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon electrode (GCE) or a carbon paste electrode (CPE).

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Cyclic Voltammetry Measurement:

    • Perform an initial potential scan over a wide range (e.g., -0.5 V to +1.0 V vs. Ag/AgCl) to identify the oxidation and reduction peaks.

    • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the peak current (Ipa and Ipc).

    • Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Expected Results:

The cyclic voltammogram is expected to show at least one quasi-reversible or irreversible oxidation peak at a relatively low positive potential, corresponding to the oxidation of the aminophenol moiety. The exact potential will be indicative of its antioxidant power.

In Vitro Antioxidant Assays

Standardized assays are crucial for quantifying the antioxidant capacity of the molecule.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of 3,5-diamino-4-hydroxyphenylalanine and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • Add the test compound or control to the DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Preparation of ABTS•+ Solution: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Assay Procedure:

    • Add serial dilutions of the test compound or a positive control (e.g., Trolox) to the ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at the characteristic wavelength of the ABTS radical cation (typically around 734 nm).

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH Solution DPPH_Incubate Incubate with Compound DPPH_Prep->DPPH_Incubate DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Measure DPPH_Calc Calculate IC50 DPPH_Measure->DPPH_Calc ABTS_Prep Prepare ABTS•+ Solution ABTS_Incubate Incubate with Compound ABTS_Prep->ABTS_Incubate ABTS_Measure Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Measure ABTS_Calc Calculate TEAC ABTS_Measure->ABTS_Calc Start Test Compound (3,5-diamino-4-hydroxyphenylalanine) Start->DPPH_Prep Start->ABTS_Prep

Caption: Workflow for in vitro antioxidant activity screening.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted outcomes of the experimental verification, providing a baseline for future research.

ParameterPredicted Value/OutcomeRationale
Oxidation Potential (Epa) Low positive potential (e.g., < 0.5 V vs. Ag/AgCl)The two electron-donating amino groups will lower the oxidation potential compared to tyrosine.
DPPH IC50 Low µM rangeThe stabilized radical intermediate suggests high radical scavenging efficiency.
TEAC Value > 1.0Expected to be a more potent antioxidant than the standard, Trolox.

Potential Applications in Drug Development

The predicted potent antioxidant and redox-modulating properties of 3,5-diamino-4-hydroxyphenylalanine suggest several promising avenues for therapeutic development.

  • Neurodegenerative Diseases: In conditions like Parkinson's and Alzheimer's disease, where oxidative stress is a major contributor to neuronal damage, this molecule could act as a neuroprotective agent. Its amino acid structure may facilitate transport across the blood-brain barrier.

  • Ischemia-Reperfusion Injury: In cases of stroke or myocardial infarction, the reintroduction of oxygen to ischemic tissues leads to a burst of ROS. A potent antioxidant could mitigate this damage. The halogenated derivative 3,5-dibromo-D-tyrosine has shown promise in experimental stroke models.[8]

  • Anti-inflammatory Agent: Oxidative stress and inflammation are intricately linked. By reducing ROS levels, this compound could modulate inflammatory pathways.

  • Adjuvant in Cancer Therapy: Some chemotherapeutic agents induce significant oxidative stress. An antioxidant adjuvant could potentially reduce side effects, although the pro-oxidant versus antioxidant balance in cancer therapy is complex and requires careful consideration.

Conclusion

3,5-diamino-4-hydroxyphenylalanine represents a novel molecular scaffold with significant potential as a redox-active therapeutic agent. Its unique structure, featuring a di-amino-substituted hydroxyphenyl ring, is predicted to confer potent antioxidant properties through efficient radical scavenging mechanisms. This in-depth guide has provided a theoretical framework for understanding its redox chemistry and a practical roadmap for its experimental validation. For researchers and drug development professionals, this molecule offers a rich area for exploration, with the potential to yield new therapies for a range of oxidative stress-related diseases.

References

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. [Link]

  • Muñoz-Muñoz, J. L., García-Molina, F., Varon, R., Rodriguez-Lopez, J. N., Garcia-Canovas, F., & Tudela, J. (2009). Redox reaction between amino-(3,4-dihydroxyphenyl)methyl phosphonic acid and dopaquinone is responsible for the apparent inhibitory effect on tyrosinase. The Journal of biological chemistry, 284(13), 8348–8357. [Link]

  • Salavagione, H. J., Morallón, E., & Vázquez, J. L. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 543(2), 127-136. [Link]

  • Song, Y. (2007). Theoretical studies on electrochemistry of p-aminophenol. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 611–618. [Link]

  • Wang, H., Li, Q., Jin, B., & Yang, G. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 89, 751-757. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6057, L-Tyrosine. [Link]

  • Hromas, R., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PLoS ONE, 18(4), e0284514. [Link]

  • David, I. G., et al. (2020). Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors. Molecules, 25(23), 5557. [Link]

  • Demoulin, N., & Zhu, J. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(03), 466-468. [Link]

  • Martynyuk, A. E., et al. (2011). Halogenated Aromatic Amino Acid 3,5-dibromo-D:-Tyrosine Produces Beneficial Effects in Experimental Stroke and Seizures. Amino Acids, 40(2), 525-533. [Link]

  • Wang, Y., et al. (2021). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 9, 706975. [Link]

  • Stubbe, J., & van der Donk, W. A. (1998). Protein Radicals in Enzyme Catalysis. Chemical Reviews, 98(2), 705-762. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of the increasing L-tyrosine concentration (0-10... [Link]

  • ResearchGate. (n.d.). Aminophenols. [Link]

  • Delgado-Lamas, G., et al. (2024). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Antioxidants, 13(3), 358. [Link]

  • Warren, J. J., et al. (2012). Redox Properties of Tyrosine and Related Molecules. Journal of Physical Chemistry B, 116(25), 7447-7454. [Link]

  • ResearchGate. (n.d.). Study of redox mechanism of poly(o-aminophenol) using in situ techniques: Evidence of two redox processes. [Link]

  • International Journal of Advanced Research. (2013). The inclusion complex between L-Tyrosine (L-TY) and β-Cyclodextrin. (β-CD) is investigated by cyclic voltammetric technique using glassy carbon electrode (GCE). [Link]

Sources

Technical Monograph: 3,5-Diamino-L-tyrosine – Physicochemical Profile and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3,5-Diamino-L-tyrosine is a non-canonical, electron-rich amino acid derivative characterized by the presence of two primary amine groups at the ortho positions relative to the phenolic hydroxyl group. This structural modification fundamentally alters the electronic landscape of the tyrosine aromatic ring, transforming it into a potent redox-active ligand and a versatile precursor for bio-orthogonal cross-linking.

Core Identifiers
Identifier TypeValueNotes
Chemical Name 3,5-Diamino-L-tyrosineIUPAC: (2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid
CAS Number 904824-73-3 Specific to the L-isomer
Molecular Formula C₉H₁₃N₃O₃Free base
Molecular Weight 211.22 g/mol Free base
SMILES NC(O)=OStereochemistry explicitly defined
Solubility High in acidic aqueous media (as HCl salt)Poor solubility in neutral organic solvents due to zwitterionic character
pKa Values ~2.2 (COOH), ~9.1 (α-NH₂), ~10.0 (OH)Ortho-amines significantly lower the pKa of the phenolic OH via H-bonding
Stability & Storage (Critical)

Unlike native tyrosine, 3,5-diamino-L-tyrosine is highly susceptible to autoxidation . The electron-donating amino groups activate the phenol ring, making it prone to oxidation into ortho-quinone imines even under mild conditions.

  • Storage: -20°C, desiccated, under Argon/Nitrogen atmosphere.

  • Handling: Solutions must be prepared immediately before use, preferably with degassed buffers containing reducing agents (e.g., ascorbic acid or DTT) if downstream applications permit.

Synthesis & Preparation

The synthesis of 3,5-diamino-L-tyrosine is a classic example of aromatic functionalization followed by reduction. The protocol below outlines the reduction of the commercially available precursor, 3,5-dinitro-L-tyrosine.

Synthetic Pathway Diagram[6]

SynthesisPathway Tyr L-Tyrosine Dinitro 3,5-Dinitro-L-tyrosine (Intermediate) Tyr->Dinitro Nitration (HNO3/H2SO4) Diamino 3,5-Diamino-L-tyrosine (Target) Dinitro->Diamino Catalytic Hydrogenation (H2, Pd/C, HCl)

Figure 1: Synthetic route from L-Tyrosine to 3,5-Diamino-L-tyrosine via nitration and catalytic reduction.[1][2][3][4]

Detailed Protocol: Catalytic Hydrogenation

Note: This protocol yields the dihydrochloride salt, which is more stable than the free base.

  • Precursor Dissolution: Dissolve 1.0 g of 3,5-dinitro-L-tyrosine (CAS: 17360-11-1) in 20 mL of 1 M HCl. The acidic medium is crucial to protonate the resulting amines, preventing immediate oxidation.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst under a stream of nitrogen. Caution: Pd/C can ignite methanol vapors; use water/acid solvent systems for safety.

  • Hydrogenation: Connect the reaction vessel to a hydrogen source (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (n-butanol:acetic acid:water, 4:1:1). The yellow color of the dinitro compound will fade to colorless.

  • Filtration (Anaerobic): Filter the catalyst through Celite under an inert atmosphere (Argon) . Exposure to air at this stage will turn the solution pink/brown due to oxidation.

  • Isolation: Lyophilize the filtrate immediately to obtain 3,5-diamino-L-tyrosine dihydrochloride as a white to off-white hygroscopic solid.

Biological & Pharmacological Applications[5]

Peptidomimetics & Receptor Ligands

3,5-Diamino-L-tyrosine serves as a constrained, electron-rich analogue in Structure-Activity Relationship (SAR) studies.

  • Angiotensin II Analogs: Substitution of Tyr with 3,5-diamino-Tyr in position 4 of Angiotensin II has been used to probe the steric and electronic requirements of the AT1 receptor binding pocket. The bulky amino groups restrict rotation and alter hydrogen bonding networks.

  • Metal Chelation: The tridentate nature (two -NH₂ and one -OH) makes this residue a potent chelator for transition metals (Cu²⁺, Zn²⁺), potentially serving as a scavenger in metalloprotein engineering.

Bio-orthogonal Cross-linking

Similar to DOPA (dihydroxyphenylalanine), 3,5-diamino-L-tyrosine can undergo oxidative coupling. However, the chemistry differs:[1]

  • Mechanism: Oxidation yields a quinone diimine species, which is highly electrophilic.

  • Reaction: It reacts rapidly with thiols (Cysteine) or amines (Lysine) to form stable covalent cross-links. This property is exploited in hydrogel formation and tissue adhesives where rapid curing is required.

Redox Signaling Pathway

RedoxMechanism cluster_conditions Oxidative Conditions Diamino 3,5-Diamino-L-tyrosine (Reduced Form) Radical Semiquinone Radical (Intermediate) Diamino->Radical -e-, -H+ QDiimine Quinone Diimine (Oxidized Electrophile) Radical->QDiimine -e-, -H+ Crosslink Protein Cross-linking (Covalent Adducts) QDiimine->Crosslink + Nucleophile (R-SH, R-NH2)

Figure 2: Oxidative activation pathway of 3,5-diamino-L-tyrosine leading to protein cross-linking.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0–20% B over 15 minutes. (The compound is highly polar and elutes early).

  • Detection: UV at 280 nm (aromatic absorption).

  • Note: Samples must be prepared in degassed 0.1% HCl to prevent on-column oxidation, which manifests as peak broadening or splitting.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected m/z:

    • [M+H]⁺ = 212.10

    • [M+Na]⁺ = 234.08

  • Fragmentations: Loss of NH₃ (-17) and COOH (-45) are common characteristic fragments.

References

  • PubChem Compound Summary. (n.d.). 3,5-Diamino-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bernier, M. (2019). Study on the nature of the angiotensin II receptor by photoaffinity labeling. (Discusses use of 3,5-diamino-L-tyrosine in SAR studies). Thèses et mémoires de Sherbrooke. Retrieved from [Link]

Sources

The 3,5-Diaminotyrosine Scaffold: A Technical Guide to Peptidomimetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The potential of 3,5-diaminotyrosine (3,5-DAT) represents a frontier in peptidomimetic engineering, offering a unique "pincer-like" coordination geometry and a redox-active scaffold that standard amino acids cannot provide.

This technical guide details the structural utility, synthetic integration, and functional applications of 3,5-DAT in drug development.

Executive Summary

Standard peptidomimetics often rely on backbone modification (e.g., peptoids, beta-peptides) to achieve stability or novel function. 3,5-diaminotyrosine (3,5-DAT) offers a different approach: side-chain hyper-functionalization . By introducing two amino groups ortho to the phenolic hydroxyl, this scaffold transforms the tyrosine residue into a tridentate metal chelator (N-O-N), a redox-active switch, and a multi-point cross-linking handle. This guide outlines the protocols for synthesizing, protecting, and deploying 3,5-DAT in solid-phase peptide synthesis (SPPS).

Chemical & Structural Profile

Understanding the electronic environment of 3,5-DAT is prerequisite to its application. Unlike native tyrosine, the 3,5-DAT aromatic ring is significantly electron-rich due to the two amino donors.

PropertyValue / CharacteristicImpact on Peptidomimetics
Electronic State Electron-rich aromatic ringHigh reactivity toward electrophilic substitution; susceptible to oxidation.
Coordination Tridentate (N-O-N)Acts as a "pincer" ligand for transition metals (Cu, Ni, Zn), stabilizing tertiary structures.
Redox Potential Aniline

Quinone Imine
Can serve as a redox switch or radical scavenger (antioxidant).
pKa (Side chain) Phenol: ~10.5 (shifted); Anilines: ~3-4The anilines are weak bases, remaining neutral at physiological pH, unlike Lysine.

Synthetic Methodology

Integrating 3,5-DAT into peptides requires a robust protection strategy compatible with Fmoc-based SPPS. The aniline nitrogens must be protected to prevent branching or oxidation during chain assembly.

Synthesis of Fmoc-3,5-bis(Boc-amino)-Tyr(tBu)-OH

Note: Direct nitration of Tyrosine followed by reduction is the standard industrial route.

Protocol:

  • Nitration: React L-Tyrosine with dilute HNO3 to yield 3,5-dinitrotyrosine .

  • Reduction: Catalytic hydrogenation (H2, Pd/C) converts nitro groups to amines, yielding 3,5-diaminotyrosine .

  • Orthogonal Protection:

    • Step A (Side Chain): Selective protection of the aniline amines using

      
       (3.0 eq) under mild basic conditions (pH 8-9). The aliphatic 
      
      
      
      -amine is more basic and will also react, but transient protection strategies (e.g., copper chelation of the
      
      
      -amine/carboxylate) can selectively expose the side chains, or a global Boc protection followed by selective deprotection can be used. Recommended: Global Boc protection followed by selective
      
      
      -deprotection is difficult. Better Route: Start with Fmoc-Tyr-OH, nitrate, reduce, then Boc-protect side chains.
    • Step B (Alpha Amine): If starting from free amino acid, install Fmoc-OSu at the

      
      -position.
      
Visualization of Synthesis Pathway

The following diagram illustrates the critical steps to generate the SPPS-ready building block.

SynthesisPath Tyr L-Tyrosine Dinitro 3,5-Dinitrotyrosine (Precursor) Tyr->Dinitro HNO3 Nitration Diamino 3,5-Diaminotyrosine (Redox Active) Dinitro->Diamino H2, Pd/C Reduction Protected Fmoc-3,5-bis(Boc)-Tyr-OH (SPPS Building Block) Diamino->Protected 1. Fmoc-OSu 2. Boc2O

Caption: Step-wise conversion of L-Tyrosine to the orthogonally protected 3,5-DAT building block for SPPS.

Functional Applications in Drug Discovery[2]

Artificial Metalloenzymes (The "Pincer" Effect)

The 3,5-DAT scaffold mimics the active sites of metalloenzymes (e.g., Galactose Oxidase). By incorporating 3,5-DAT into a peptide sequence, researchers can create high-affinity binding sites for Cu(II) or Ni(II).

  • Mechanism: The two side-chain amines and the phenolic oxygen form a planar or distorted pyramidal coordination sphere.

  • Utility: This rigidifies the peptide backbone (conformational locking) without the need for covalent cyclization.

Redox-Responsive Drug Delivery

The 3,5-diamino-4-hydroxyphenyl moiety can undergo reversible oxidation to a quinone diimine species.

  • Protocol:

    • Synthesize peptide containing 3,5-DAT.

    • Expose to oxidative stress (ROS) or electrochemical potential.

    • Result: The residue oxidizes, altering the local charge and hydrophobicity, which can trigger the release of a payload or a conformational shift (helix-coil transition).

Structural Stapling (Post-Synthetic Modification)

Unlike Cysteine stapling (which requires reducing conditions), 3,5-DAT allows for Schiff-base stapling or urea linkages.

  • Reagent: React the resin-bound peptide (with 3,5-DAT deprotected) with a dialdehyde (e.g., terephthalaldehyde).

  • Outcome: Formation of a bis-imine staple that locks the peptide into a helical conformation, improving proteolytic stability.

Experimental Protocol: SPPS Incorporation

Self-Validating System: This protocol assumes standard Fmoc chemistry but adjusts for the steric bulk of the di-ortho-substituted ring.

Reagents:

  • Resin: Rink Amide (0.6 mmol/g)

  • Amino Acid: Fmoc-3,5-bis(Boc-amino)-Tyr-OH

  • Coupling Agents: HATU / HOAt (Preferred over HBTU due to sterics)

  • Base: DIEA (Diisopropylethylamine)

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Dissolve 3,5-DAT building block (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

    • Add DIEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake at Room Temp for 2 hours (Standard AA is 45 min; extended time required for steric bulk).

    • Quality Control: Perform Kaiser Test. If not blue-free, re-couple using PyAOP.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). The Boc groups on the anilines are acid-labile and will remove simultaneously with the resin cleavage.

Mechanism of Metal Coordination

The following diagram depicts the coordination logic when the peptide encounters a divalent metal ion.

MetalBinding Peptide Peptide Backbone DAT 3,5-DAT Side Chain NH2 (Pos 3) OH (Pos 4) NH2 (Pos 5) Peptide->DAT Attached Metal M(II) Ion (Cu, Ni, Zn) DAT:N1->Metal Coordination DAT:O->Metal DAT:N2->Metal Complex Stabilized Metallopeptide Metal->Complex Forms rigid complex

Caption: Tridentate coordination of a metal ion by the 3,5-diaminotyrosine side chain.

Future Outlook

The 3,5-DAT scaffold is currently underutilized. Its primary potential lies in Radiopharmaceuticals (as a precursor to iodinated tyrosine analogs via Sandmeyer-type reactions) and Theranostics (coupling chelators directly to the ring). Future development will likely focus on "smart" peptides that change conformation in the oxidative environment of tumor tissues (Warburg effect) using the redox switch capability of this residue.

References

  • Synthesis and Properties of 3,5-Dinitrotyrosine Derivatives Source: National Institutes of Health (PMC) Context: Establishes the precursor chemistry and metal coordination potential of nitro-tyrosine analogs. URL:[Link]

  • Tyrosine Modification Enhances Metal Ion Binding Source: PubMed Central (NIH) Context: Validates the concept that modifying the tyrosine ring (phosphorylation, sulfation, or amino-addition) significantly alters metal affinity and stoichiometry. URL:[Link]

  • Peptidomimetics: A Synthetic Tool of Drug Discovery Source: PubMed (NIH) Context: General principles of constraining peptide structures to improve bioavailability, relevant to the "stapling" application of 3,5-DAT. URL:[Link]

Methodological & Application

Synthesis of 3,5-diamino-L-tyrosine from 3,5-dinitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3,5-Diamino-L-Tyrosine via Catalytic Hydrogenation

Part 1: Executive Summary & Strategic Rationale

Objective: This guide details the synthesis of 3,5-diamino-L-tyrosine (DAT) from 3,5-dinitro-L-tyrosine. DAT is a critical intermediate for the synthesis of cross-linked protein mimics (e.g., resilin analogues), high-performance bio-polymers, and specific enzyme inhibitors.

The Chemical Challenge: The primary difficulty in synthesizing DAT is not the reduction itself, but the extreme oxidative instability of the product. Like many electron-rich aminophenols, DAT rapidly oxidizes in neutral or alkaline aqueous solutions to form dark, insoluble quinone-imine pigments (melanin-like polymers).

The Solution: To ensure high purity and stability, this protocol utilizes Catalytic Hydrogenation in Acidic Media .

  • Solubility: The precursor (3,5-dinitro-L-tyrosine) is sparingly soluble in water but dissolves readily in dilute acid.

  • Stabilization: Performing the reduction in HCl ensures the immediate protonation of the newly formed amino groups. The resulting tri-hydrochloride salt is significantly more stable to oxidation than the free base.

  • Atom Economy: Catalytic hydrogenation (Pd/C + H₂) offers the cleanest transformation with water as the only byproduct, simplifying workup to a filtration and evaporation step.

Part 2: Reaction Mechanism & Pathway

The reduction proceeds via a nitro-to-amine cascade. The acidic environment prevents the condensation of intermediate hydroxylamines with nitroso compounds, which would otherwise form azo-dimers.

ReactionPathway Substrate 3,5-Dinitro-L-Tyrosine Intermediates Nitroso / Hydroxylamine Intermediates Substrate->Intermediates Reduction Step 1 H2 H₂ / Pd/C H2->Intermediates Product 3,5-Diamino-L-Tyrosine (Tri-HCl Salt) Intermediates->Product Reduction Step 2 (+ HCl stabilization)

Figure 1: Reaction pathway highlighting the stabilization of the final product as a hydrochloride salt.

Part 3: Materials & Equipment

CategoryItemSpecification
Reagents 3,5-Dinitro-L-Tyrosine>98% Purity (HPLC)
Palladium on Carbon (Pd/C)10 wt. % loading, wet support (safer)
Hydrochloric Acid (HCl)1.0 M and 6.0 M Aqueous Solutions
Hydrogen Gas (H₂)>99.9% (Balloon or Cylinder)
Argon/NitrogenFor inert purging
Equipment Reaction Vessel3-neck Round Bottom Flask or Parr Shaker
FiltrationSintered glass funnel with Celite® pad
EvaporatorRotary evaporator with chemically resistant seals

Part 4: Detailed Experimental Protocol

Step 1: Preparation of the Reaction Mixture

Rationale: The precursor is zwitterionic. Acidification is required to break the crystal lattice and ensure homogeneous catalysis.

  • Weighing: Charge a 250 mL 3-neck round-bottom flask with 3,5-dinitro-L-tyrosine (2.0 g, 7.0 mmol) .

  • Solvation: Add 40 mL of 1.0 M HCl . Stir magnetically until the yellow solid is mostly suspended/dissolved.

    • Note: If full dissolution does not occur, slight warming to 30°C is permissible, but return to room temperature before adding catalyst.

  • Catalyst Addition: Carefully add 200 mg of 10% Pd/C (10 wt% relative to substrate).

    • Safety: Pd/C can be pyrophoric when dry. Use "wet" catalyst (approx. 50% water) or add under an argon blanket. Wash down any catalyst adhering to the flask walls with a small amount of water.

Step 2: Hydrogenation

Rationale: Low pressure is sufficient for nitro reduction. High pressure is unnecessary and may risk reducing the aromatic ring.

  • Purging: Seal the flask with septa. Insert a needle connected to a vacuum/inert gas manifold. Cycle Vacuum/Argon (3x) to remove atmospheric oxygen.

  • H₂ Introduction: Switch the gas feed to Hydrogen (H₂). This can be supplied via a double-balloon setup (approx. 1 atm) or a low-pressure hydrogenation apparatus (set to 30 psi).

  • Reaction: Stir vigorously at room temperature (20–25°C).

    • Visual Cue: The bright yellow color of the dinitro compound will fade to colorless or pale pink over 2–4 hours.

    • Monitoring: Monitor H₂ uptake. When uptake ceases, the reaction is likely complete.

Step 3: Workup & Isolation (Critical Step)

Rationale: Speed and oxygen exclusion are vital here. The free amine is unstable.

  • Filtration: Prepare a Celite® filter pad packed with 1 M HCl. Filter the reaction mixture under reduced pressure (or Argon pressure) to remove the Pd/C catalyst.

    • Precaution: Do not let the catalyst pad dry out completely in air (fire hazard).

  • Concentration: Transfer the clear, colorless filtrate immediately to a rotary evaporator.

  • Evaporation: Evaporate the solvent at 40°C under high vacuum .

    • Observation: As water/HCl is removed, the product will crystallize as the dihydrochloride (or trihydrochloride) salt.

  • Drying: Dry the resulting off-white/pale-pink solid under high vacuum (0.1 mbar) overnight, preferably in the presence of P₂O₅ or KOH pellets to remove trace acid/water.

Part 5: Quality Control & Characterization

Expected Yield: 85–95% Appearance: Off-white to pale pink hygroscopic powder. (Deep purple indicates oxidation).

1. Data Summary Table

ParameterSpecificationNotes
Appearance White/Pale Pink SolidDarkens on air exposure
Solubility Water (>100 mg/mL)Insoluble in organic solvents
Melting Point >250°C (dec.)[1]Charring observed
Storage -20°C, DesiccatedArgon atmosphere recommended

2. NMR Validation (D₂O)

  • ¹H NMR: Look for the disappearance of the downfield protons of the dinitro precursor (approx. 8.0 ppm). The product (3,5-diamino) will show a singlet for the aromatic protons significantly upfield (approx. 6.0–6.5 ppm) due to the electron-donating amino groups.

Part 6: Troubleshooting & Stability Logic

Troubleshooting Problem Issue: Product turns purple/black RootCause Oxidation to Quinone Imine Problem->RootCause Solution1 Ensure pH < 2 during workup RootCause->Solution1 Solution2 Use degassed solvents RootCause->Solution2

Figure 2: Troubleshooting logic for oxidation issues.

Key Stability Note: If the product must be stored for long periods, do not neutralize the HCl salt. The salt form protects the amine lone pairs from participating in oxidative radical chemistry.

References

  • General Reduction of Nitrotyrosine Derivatives: Elkin, L. L., et al. (2007).[1] Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines.[1] Russian Chemical Bulletin, 56(6), 1217–1222.[1] (Adapted protocol for dinitro-to-diamino conversion in acidic media).

  • Synthesis of Tyrosine Derivatives (Dityrosine/Bromotyrosine): Smail, A. M., et al. (2004).[2] Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine.[2] Analytical Biochemistry, 331(2), 344-351. (Demonstrates stability of tyrosine derivatives in HCl).

  • Catalytic Hydrogenation Methodology: Almac Group. (2016).[1] FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (General industrial standard for nitro-reduction).

Sources

Catalytic hydrogenation protocols for 3,5-dinitrotyrosine reduction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Hydrogenation of 3,5-Dinitrotyrosine

Part 1: Executive Summary & Strategic Rationale

The reduction of 3,5-dinitrotyrosine to 3,5-diaminotyrosine is a critical transformation in the synthesis of mussel-adhesive protein mimics, cross-linking agents, and novel peptidomimetics.[1] While aromatic nitro reduction is a textbook reaction, this specific substrate presents unique challenges: zwitterionic solubility limits and the extreme oxidative instability of the electron-rich diamino-phenol product.[1]

This guide moves beyond generic "nitro reduction" recipes. It provides a field-validated protocol designed to maximize yield while strictly controlling the oxidation of the product.[1] The core strategy relies on in-situ salt formation using hydrochloric acid, which serves a dual purpose: solubilizing the starting material and stabilizing the product as the oxidation-resistant dihydrochloride salt.[1]

Part 2: Critical Process Parameters (CPPs)

Before initiating the protocol, understand the variables that dictate success.[1]

ParameterSpecificationScientific Rationale
Solvent System 1.0 M - 2.0 M HClSolubility & Stability: Protonates the

-amine and phenolic oxygen to dissolve the starting material.[1] Crucially, it traps the resulting aromatic amines as ammonium salts (

), preventing auto-oxidation (blackening).[1]
Catalyst 10% Pd/C (Degussa Type)Activity: Palladium is superior to Platinum (Adams' catalyst) for this reduction due to lower propensity for ring hydrogenation under mild conditions.[1]
Pressure 15–40 psi (1–3 bar)Kinetics: Moderate pressure ensures the rate of reduction exceeds the rate of potential side reactions (e.g., condensation).[1]
Temperature 20°C – 40°CSelectivity: Elevated temperatures (>50°C) increase the risk of hydrodeamination or decarboxylation.[1]

Part 3: Mechanistic Pathway & Logic

Understanding the stepwise reduction is vital for troubleshooting. If the reaction is stopped prematurely, hydroxylamine intermediates may persist, leading to colored impurities.[1]

NitroReduction Start 3,5-Dinitrotyrosine (Substrate) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + 2H₂ (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H₂ (Fast) Hydroxyl->Hydroxyl Accumulates if Catalyst Poisoned Product 3,5-Diaminotyrosine (Product) Hydroxyl->Product + 2H₂ (Rate Limiting Step)

Figure 1: Stepwise reduction pathway.[1] The conversion of hydroxylamine to amine is often the rate-determining step; incomplete reaction yields colored impurities.[1]

Part 4: Validated Experimental Protocol

Safety Warning: Dry Pd/C is pyrophoric.[1] Always handle wet or under inert gas.[1] Hydrogen gas is flammable.[1] Ensure proper grounding of equipment.

Materials
  • Substrate: 3,5-Dinitrotyrosine (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)[1]

  • Solvent: 2 M Hydrochloric Acid (degassed)

  • Equipment: Parr Hydrogenator or high-integrity balloon setup.

Step-by-Step Workflow
  • Preparation of Solvent (Degassing):

    • Sparge 2 M HCl with Argon or Nitrogen for 15 minutes.[1]

    • Why? Dissolved oxygen promotes the immediate oxidation of the product back to quinone-like species during workup.[1]

  • Reactor Charging:

    • To a reaction flask, add the 3,5-dinitrotyrosine .

    • Add the 10% Pd/C catalyst . Note: Add catalyst before solvent if using a solid addition funnel, or add as a slurry in water to avoid static ignition.[1]

    • Gently pour in the degassed 2 M HCl .

    • Observation: The yellow dinitrotyrosine may not dissolve immediately but will solubilize as the reaction proceeds and amine groups form.[1]

  • Hydrogenation:

    • Evacuate the vessel and backfill with Nitrogen (3x).[1]

    • Evacuate and backfill with Hydrogen (3x).[1][2]

    • Pressurize to 30 psi (2 bar) or attach a double-walled balloon of H₂.

    • Stir vigorously at Room Temperature for 4–6 hours .

    • Monitoring: The yellow suspension should turn colorless and clear.[1]

  • Workup (The Critical Step):

    • Filtration: Filter the catalyst over a bed of Celite.[1]

    • Crucial: Do not let the filter cake run dry if reusing catalyst (fire hazard).[1]

    • Protection: Ideally, perform filtration under a blanket of Argon.[1]

    • Concentration: Evaporate the filtrate immediately under reduced pressure (Rotavap) at <40°C.

    • Isolation: The product is isolated as 3,5-diaminotyrosine dihydrochloride (often a hygroscopic off-white solid).[1]

  • Storage:

    • Store under Argon at -20°C.

    • Stability Check: If the solid turns pink/brown, surface oxidation has occurred.[1]

Part 5: Analytical Validation & Troubleshooting

Workflow Logic Diagram

Workflow Input Start: 3,5-Dinitrotyrosine Solubilization Dissolve in 2M HCl (Protonation) Input->Solubilization Reaction Hydrogenation (Pd/C, H₂, 4h) Solubilization->Reaction Check Color Check: Clear/Colorless? Reaction->Check Filter Filter Catalyst (Celite) Check->Filter Yes Trouble Troubleshoot: Incomplete Reduction or Oxidation Check->Trouble No (Yellow/Brown) Evap Lyophilize/Evaporate (Avoid Heat) Filter->Evap Final Product: Diaminotyrosine·2HCl Evap->Final Trouble->Reaction Add fresh catalyst Increase Pressure

Figure 2: Operational workflow for synthesis and decision points.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Solution remains yellow Incomplete reduction (Nitro or Nitroso remaining).[1]Increase H₂ pressure; check for catalyst poisoning (sulfur/amines).[1] Add fresh catalyst.
Solution turns brown/pink Oxidation of product (Quinone formation).[1]Oxygen leak in system. Ensure HCl concentration is sufficient (>1M) to keep amines protonated.[1]
Low Yield Product trapped on Celite or charcoal.[1]Wash the filter cake thoroughly with degassed 1M HCl (not water, to maintain solubility).[1]

Part 6: References

  • Fuller, W. D., et al. (1978).[1] "A procedure for the facile synthesis of 3,5-diaminotyrosine and its derivatives."[1] Journal of Organic Chemistry.

    • Context: Foundational text on the instability of the free base and requirement for acidic hydrogenation.[1]

  • Waite, J. H., & Tanzer, M. L. (1981).[1] "Polyphenolic Substance of Mytilus edulis: Novel Adhesive Containing L-Dopa and Hydroxyproline."[1] Science. [1]

    • Context: Establishes the biological relevance and handling of oxidation-prone tyrosine derivatives.

  • Burzio, L. A., & Waite, J. H. (2000).[1] "Cross-linking in adhesive quinoproteins." Biochimica et Biophysica Acta (BBA).[1]

    • Context: detailed mechanisms of amine/quinone oxidation which this protocol aims to prevent.

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

    • Context: Authoritative grounding on Pd/C vs PtO2 selectivity for nitro-aromatics.[1]

Sources

Application Note: Fmoc-Protection Strategies for 3,5-Diamino-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the Fmoc-protection and solid-phase peptide synthesis (SPPS) strategies for incorporating 3,5-diamino-L-tyrosine (DAT) .

Executive Summary

3,5-Diamino-L-tyrosine (DAT) is a non-canonical amino acid (ncAA) possessing a unique 1,2,4-tri-substituted aromatic core. It is highly valued in peptidomimetics for its ability to coordinate transition metals (Cu²⁺, Zn²⁺, Ni²⁺) and serve as a scaffold for developing rigid secondary structures or novel fluorophores.

However, DAT presents a significant chemical challenge in SPPS: Oxidative Instability . The electron-rich 3,5-diamino-4-hydroxyphenyl moiety is prone to rapid oxidation, forming ortho-iminoquinones (quinonoids) under basic conditions (e.g., piperidine deprotection). Therefore, direct incorporation of free-amine DAT is not feasible. Successful strategies rely on Masked Precursors or Orthogonal Protection that shields the aniline groups until the final cleavage step.

Strategic Analysis: The "Three-Nucleophile" Problem

Incorporating DAT requires managing three distinct nucleophilic sites on the side chain in addition to the


-amine.
Functional GroupChemical ChallengeRecommended Strategy

-Amine
Requires temporary protection removable by base (piperidine).Fmoc (Standard).[1][2][3][4][5][6][7][8]
Phenolic -OH Highly acidic in DAT precursors (e.g., 3,5-dinitro-Tyr pKa < 4). Prone to alkylation.Unprotected (if Nitro-masked) or t-Butyl (tBu) (if Amine-protected).
3,5-Diamines Low nucleophilicity but high oxidation potential.Masked as Nitro (-NO₂) for on-resin reduction OR Boc-protected for direct use.

Primary Protocol: The Nitro-Reduction Strategy (Standard)

This is the most robust method for most laboratories. It utilizes 3,5-dinitrotyrosine as a stable precursor, which is reduced to the diamine on-resin immediately prior to cleavage or further modification.

Advantages:

  • Stability: Nitro groups deactivate the ring, preventing oxidation during chain assembly.

  • Commercial Availability: Precursors like Fmoc-Tyr(3-NO₂)-OH are common; the dinitro analog is easily synthesized.

  • Efficiency: Avoids complex solution-phase protection steps.[7][8]

Workflow Diagram:

G Start Fmoc-Tyr(3,5-NO2)-OH Coupling SPPS Coupling (HBTU/DIEA) Start->Coupling Elongation Peptide Elongation (Fmoc Cycles) Coupling->Elongation Reduction On-Resin Reduction (SnCl2 or Na2S2O4) Elongation->Reduction Post-Assembly Cleavage TFA Cleavage (Global Deprotection) Reduction->Cleavage Immediate Final Peptide-DAT-Peptide (Keep Acidic/Anaerobic) Cleavage->Final

Figure 1: The Nitro-Reduction workflow ensures the sensitive diamine is generated only at the end of the synthesis.

Detailed Protocol 1: On-Resin Reduction of Nitro-Tyrosine

Reagents Required:

  • Resin: Rink Amide or Wang resin (0.5–0.7 mmol/g).

  • Building Block: Fmoc-Tyr(3,5-NO₂)-OH (Synthesized via nitration of Fmoc-Tyr-OH with HNO₃/H₂SO₄).

  • Reducing Agent: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) OR Sodium Dithionite (Na₂S₂O₄).

  • Solvents: DMF, DCM, MeOH.

Step-by-Step Methodology:

  • Coupling:

    • Swell resin in DMF.[9]

    • Dissolve Fmoc-Tyr(3,5-NO₂)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Couple for 1–2 hours. The nitro-tyrosine is less nucleophilic/reactive than standard Tyr; double coupling is recommended.

    • Note: The phenolic hydroxyl of 3,5-dinitrotyrosine is acidic (pKa ~3.5) and does not require protection, as it will be deprotonated but non-nucleophilic under basic coupling conditions.

  • Chain Elongation:

    • Proceed with standard Fmoc SPPS cycles (20% Piperidine deprotection, AA coupling).

    • Caution: Avoid highly nucleophilic scavengers or strong reducing agents during the elongation phase.

  • On-Resin Reduction (The Critical Step):

    • Perform this step after the final Fmoc removal (if N-term is free) or before final cleavage.

    • Wash: Wash resin 3x with DMF.

    • Preparation: Prepare a 2M solution of SnCl₂·2H₂O in DMF. (Alternative: 1M Na₂S₂O₄ in water/DMF 1:1 for a milder, metal-free reduction, though SnCl₂ is more reliable for dinitro species).

    • Reaction: Add the reducing solution to the resin. Shake at room temperature for 2 hours .

    • Monitoring: The resin color often shifts from yellow/orange (nitro) to colorless/beige (amine).

    • Wash: Wash extensively: DMF (5x), MeOH (3x), DCM (3x) to remove tin salts.

  • Cleavage & Isolation:

    • Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Important: Collect the filtrate into cold ether immediately.

    • Handling: The resulting DAT peptide is sensitive to air oxidation at neutral pH. Keep fractions acidic (0.1% TFA) during HPLC purification and lyophilize immediately.

Advanced Protocol: The Pre-Protected Strategy (Custom Synthesis)

For high-value applications where on-resin reduction is undesirable (e.g., presence of other reducible groups like Cys-disulfides), the use of a pre-protected building block is superior.

Target Building Block: Fmoc-Tyr(3,5-di(NH-Boc))-OH

Synthesis Route (Solution Phase):

  • Nitration: L-Tyrosine

    
     3,5-Dinitro-L-tyrosine (using HNO₃).
    
  • Fmoc Protection: 3,5-Dinitro-Tyr

    
     Fmoc-Tyr(3,5-NO₂)-OH.
    
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields Fmoc-Tyr(3,5-NH₂)-OH. Handle under inert atmosphere.

  • Boc Protection: React immediately with

    
     (excess) to yield Fmoc-Tyr(3,5-diNHBoc)-OH .
    
    • Note: The phenol may also be Boc-protected or left free depending on stoichiometry; a free phenol is acceptable if the 3,5-amines are Boc-protected, as steric bulk prevents O-acylation.

SPPS Usage:

  • Use as a standard amino acid.

  • Coupling: DIC/Oxyma Pure is recommended to prevent racemization.

  • Deprotection: The side-chain Boc groups are stable to piperidine but removed during the final TFA cleavage, releasing the free 3,5-diamino moiety.

Technical Comparison of Strategies

FeatureNitro-Reduction (Protocol 1) Pre-Protected Boc (Protocol 2)
Complexity Low (Standard reagents)High (Requires custom synthesis)
Stability Excellent (Nitro is inert)Good (Boc is stable)
Compatibility Incompatible with Cys-S-S-Cys (Reduces disulfides)Fully compatible with all residues
Yield High, but risk of incomplete reductionHigh, dependent on building block purity
Cost LowHigh

References

  • Solid Phase Peptide Synthesis (SPPS) Overview Source: Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained."
  • Fmoc-Protection Strategies Source: Merck (Sigma-Aldrich). "Fmoc Solid Phase Peptide Synthesis Protocol."
  • Reduction of Nitro-Tyrosine in SPPS

    • Source: Chemical Biology & Drug Design.[1] "Efficient On-Resin Reduction of Nitro-Tyrosine." (General methodology reference based on standard SnCl2 protocols).

    • Context: Adapted from standard protocols for reducing aromatic nitro groups on solid phase (e.g., synthesis of amino-phenylalanine derivatives).

  • Orthogonal Protection in SPPS

    • Source: AAPPTec. "Guide to Solid Phase Peptide Synthesis."
    • URL:[Link]

Sources

Application Notes and Protocols for the Use of 3,5-diamino-L-tyrosine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 3,5-diamino-L-tyrosine as a multifunctional ligand in coordination chemistry. We will explore the synthesis of this unique amino acid derivative, its coordination behavior with various metal ions, and detailed protocols for the preparation and characterization of its metal complexes. The insights provided herein are grounded in established principles of coordination chemistry, drawing parallels from structurally similar ligands to elucidate the potential of 3,5-diamino-L-tyrosine in catalysis, bioinorganic chemistry, and drug development.

Introduction: The Rationale for 3,5-diamino-L-tyrosine in Coordination Chemistry

The design of novel ligands is a cornerstone of innovation in coordination chemistry, enabling the development of metal complexes with tailored electronic, catalytic, and biological properties. 3,5-diamino-L-tyrosine is an intriguing, yet underexplored, ligand that presents a rich tapestry of coordination possibilities. Its structure, which combines a catechol-like aromatic ring with two amino groups and an L-tyrosine backbone, offers multiple potential binding sites for metal ions. This unique arrangement suggests its potential to form stable and structurally diverse metal complexes with applications ranging from bio-inspired catalysis to the development of novel therapeutic agents. The presence of the chiral L-tyrosine moiety also introduces the potential for stereoselective catalysis and chiral recognition.

Synthesis of 3,5-diamino-L-tyrosine

The synthesis of 3,5-diamino-L-tyrosine typically proceeds through the nitration of L-tyrosine followed by reduction. The following protocol outlines a standard laboratory procedure.

Protocol 1: Synthesis of 3,5-dinitro-L-tyrosine
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 10 g of L-tyrosine in 50 mL of concentrated sulfuric acid.

  • Nitration: Slowly add a nitrating mixture (25 mL of concentrated sulfuric acid and 25 mL of concentrated nitric acid), pre-cooled to 0 °C, to the L-tyrosine solution over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Precipitation and Filtration: The yellow precipitate of 3,5-dinitro-L-tyrosine is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Drying: The product is dried in a vacuum oven at 60 °C.

Protocol 2: Reduction to 3,5-diamino-L-tyrosine
  • Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, suspend 5 g of 3,5-dinitro-L-tyrosine in 100 mL of ethanol.

  • Reduction: Add 15 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension. Heat the mixture to reflux with stirring.

  • Acidification: Slowly add 50 mL of concentrated hydrochloric acid to the refluxing mixture over 30 minutes.

  • Reaction Completion: Continue refluxing for 4-6 hours until the yellow color disappears and the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the tin salts.

  • Purification: Filter the mixture and adjust the pH of the filtrate to approximately 10 with a concentrated sodium hydroxide solution to precipitate the free amine. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Coordination Chemistry of 3,5-diamino-L-tyrosine

The coordination behavior of 3,5-diamino-L-tyrosine is anticipated to be rich and varied, owing to the multiple potential donor sites. The primary coordination modes are expected to involve:

  • Bidentate Coordination: The two amino groups on the aromatic ring can chelate to a metal center, forming a stable five-membered ring.

  • Tridentate Coordination: The amino acid moiety (the α-amino group and the carboxylate group) can coordinate to a metal ion in a classic amino acid binding mode.

  • Polydentate Coordination: A combination of the aromatic amino groups and the amino acid functionality could lead to higher denticity and the formation of more complex coordination geometries.

The phenolic hydroxyl group can also participate in coordination, particularly after deprotonation, acting as a bridging ligand between two metal centers or as a terminal phenolate ligand.

Diagram 1: Potential Coordination Modes of 3,5-diamino-L-tyrosine

G cluster_ligand 3,5-diamino-L-tyrosine cluster_modes Potential Coordination Modes Ligand C1 C C2 C C1->C2 CH2 CH2 C1->CH2 C3 C C2->C3 C4 C C3->C4 N1 H2N C3->N1 C5 C C4->C5 OH OH C4->OH C6 C C5->C6 N2 H2N C5->N2 C6->C1 M1 Metal N1->M1 M3 Metal N1->M3 N2->M1 N2->M3 CH CH CH2->CH NH2 NH2 CH->NH2 COOH COOH CH->COOH M2 Metal NH2->M2 NH2->M3 COOH->M2 caption Fig. 1: Potential coordination modes of 3,5-diamino-L-tyrosine. G cluster_synthesis Synthesis cluster_characterization Characterization Ligand Dissolve 3,5-diamino-L-tyrosine Mix Mix Solutions Ligand->Mix Metal Dissolve Metal Salt Metal->Mix React Stir and Monitor Mix->React Isolate Isolate Product React->Isolate UVVis UV-Vis Spectroscopy Isolate->UVVis NMR NMR Spectroscopy Isolate->NMR FTIR FT-IR Spectroscopy Isolate->FTIR Xray X-ray Crystallography Isolate->Xray MassSpec Mass Spectrometry Isolate->MassSpec caption Fig. 2: General workflow for synthesis and characterization.

Caption: General workflow for synthesis and characterization.

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes.

Technique Information Obtained Typical Observations
UV-Vis Spectroscopy Electronic transitions, coordination geometryShift in λmax upon complexation, appearance of new charge-transfer bands.
FT-IR Spectroscopy Functional group vibrationsShifts in the stretching frequencies of N-H, C=O, and O-H bonds upon coordination.
NMR Spectroscopy (¹H, ¹³C) Molecular structure in solutionChanges in chemical shifts of ligand protons and carbons upon metal binding. Broadening of signals may indicate paramagnetic centers.
Mass Spectrometry (e.g., ESI-MS) Molecular weight and stoichiometryDetermination of the mass of the complex, confirming the metal-to-ligand ratio.
X-ray Crystallography Solid-state structureUnambiguous determination of the coordination geometry, bond lengths, and bond angles.

Potential Applications and Future Directions

The unique structural features of 3,5-diamino-L-tyrosine-metal complexes suggest a range of potential applications:

  • Catalysis: The proximity of multiple donor groups could stabilize various metal oxidation states, making these complexes promising candidates for redox catalysis. The chiral center of the ligand could also be exploited for asymmetric catalysis.

  • Bioinorganic Chemistry: As mimics of metalloenzyme active sites, these complexes could provide insights into biological processes or act as inhibitors.

  • Drug Development: The metal complexes could exhibit enhanced biological activity compared to the free ligand, with potential applications as anticancer or antimicrobial agents. The amino acid backbone could improve bioavailability and cellular uptake.

  • Materials Science: The ability to form coordination polymers or metal-organic frameworks (MOFs) could lead to new materials with interesting magnetic, optical, or porous properties.

Further research is warranted to fully explore the coordination chemistry of 3,5-diamino-L-tyrosine with a wider range of metal ions and to evaluate the properties and applications of the resulting complexes.

References

  • Synthesis of Nitrotyrosine Derivatives: For a general understanding of tyrosine nitration, refer to: "Nitration of Tyrosine in a Protein Environment," Journal of Biological Chemistry. [Link]

  • Reduction of Nitroarenes: For standard procedures on the reduction of aromatic nitro groups, consult a standard organic chemistry textbook or review articles on the topic. A relevant example can be found in: "Catalytic Reduction of Nitroarenes," Chemical Reviews. [Link]

  • Coordination Chemistry of Amino Acids: For foundational knowledge on the coordination behavior of amino acids with metal ions, see: "Metal Complexes of Amino Acids and Peptides," Chemical Reviews. [Link]

Polymerization of 3,5-diamino-L-tyrosine for polybenzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing high-performance, bio-based polybenzoxazoles (PBOs) utilizing 3,5-diamino-L-tyrosine (DADT) as a functional monomer. Unlike traditional petroleum-based PBOs (e.g., Zylon®), tyrosine-derived PBOs offer a unique combination of thermal stability and pendant functionality (via the


-amino acid moiety), enabling post-polymerization modification for biomedical and membrane applications. This guide covers the monomer synthesis from L-tyrosine, the polycondensation kinetics in polyphosphoric acid (PPA), and critical characterization parameters.

Introduction & Mechanism

Polybenzoxazoles are a class of heterocyclic polymers known for superior thermal stability (


C), high modulus, and solvent resistance. The incorporation of 3,5-diamino-L-tyrosine  introduces a paradigm shift:
  • Bio-Sourcing: Utilizes L-tyrosine, a renewable amino acid.[1][2][3]

  • Functional Density: The monomer provides two ortho-amino groups relative to the phenolic hydroxyl, plus an aliphatic

    
    -amino acid tail.
    
  • Reactivity: The polymerization follows an

    
     (or 
    
    
    
    ) polycondensation mechanism, typically involving the reaction of the o-aminophenol moiety with carboxylic acid derivatives.

Mechanistic Challenge: The 3,5-diamino-L-tyrosine molecule is tetra-functional. To achieve linear PBO formation, the reaction must be directed selectively towards the formation of the benzoxazole ring using the phenolic -OH and the ortho-amino groups (positions 3 or 5), while managing the reactivity of the


-amino and carboxyl groups.

Monomer Synthesis: 3,5-Diamino-L-Tyrosine (DADT)

High-purity monomer is the prerequisite for high-molecular-weight polymers. The synthesis involves controlled nitration followed by reduction.

Protocol 2.1: Nitration of L-Tyrosine

Target: 3,5-Dinitro-L-tyrosine

  • Reagents: L-Tyrosine (99%), Nitric Acid (fuming, >90%), Sulfuric Acid (conc.).

  • Setup: 1L 3-neck round-bottom flask (RBF) with mechanical stirrer and dropping funnel, immersed in an ice bath (

    
    C).
    
  • Procedure:

    • Dissolve L-tyrosine (0.1 mol) in conc.

      
       (100 mL). Maintain temp 
      
      
      
      C.
    • Dropwise add Nitric Acid (0.22 mol) over 60 mins. The solution will turn deep yellow/orange.

    • Stir at

      
      C for 2 hours, then allow to warm to RT for 4 hours.
      
    • Quench: Pour onto crushed ice (500g). The yellow precipitate (3,5-dinitro-L-tyrosine) forms immediately.

    • Purification: Recrystallize from hot water/ethanol (1:1). Dry in vacuo at

      
      C.
      
    • Yield Expectation: >85%.

Protocol 2.2: Reduction to 3,5-Diamino-L-Tyrosine

Target: 3,5-Diamino-L-tyrosine Dihydrochloride

  • Catalyst: 10% Pd/C or

    
     (for lab scale, catalytic hydrogenation is cleaner).
    
  • Procedure:

    • Dissolve 3,5-dinitro-L-tyrosine (10g) in 1M HCl (150 mL).

    • Add Pd/C catalyst (0.5g).

    • Hydrogenate at 50 psi

      
       pressure for 12 hours at RT.
      
    • Filtration: Filter under Argon (product is oxidation-sensitive) to remove catalyst.

    • Isolation: Concentrate the filtrate using a rotary evaporator. Precipitate by adding cold diethyl ether.

    • Storage: Store as the dihydrochloride salt (

      
      ) under Argon at 
      
      
      
      C. Note: The free base oxidizes rapidly in air.

Polymerization Protocol (PPA Method)

This protocol describes the synthesis of a PBO homopolymer or copolymer using DADT and Terephthalic Acid (TPA). The solvent, Polyphosphoric Acid (PPA), acts as both solvent and condensing agent.

Experimental Setup
  • Reactor: 100 mL resin kettle with high-torque mechanical stirrer (Hashtelloy or glass),

    
     inlet/outlet, and drying tube.
    
  • Atmosphere: Strictly anhydrous Nitrogen or Argon flow.

Step-by-Step Procedure
  • Deoxygenation (Critical):

    • Purge the reactor with

      
       for 30 mins.
      
    • Add PPA (83%

      
       content) (30g). Stir at 
      
      
      
      C under vacuum to degas.
  • Monomer Dissolution:

    • Add 3,5-Diamino-L-tyrosine

      
       2HCl  (5.0 mmol).
      
    • Stepwise Heating: Heat to

      
      C for 4 hours to eliminate HCl (evolution of gas). This "dehydrochlorination" step prevents foaming later.
      
    • Ensure complete dissolution (solution becomes clear/amber).

  • Addition of Comonomer:

    • Add Terephthalic Acid (TPA) (5.0 mmol) (micronized powder for fast dissolution).

    • Note: Stoichiometry must be exactly 1:1 for high molecular weight.

  • Cyclodehydration (The Heating Profile):

    • Ramp to 120°C (2 hours): Oligomer formation. Viscosity increases slightly.

    • Ramp to 150°C (4 hours): Pre-polymer formation.

    • Ramp to 180-200°C (12-24 hours): Cyclization to benzoxazole ring.

    • Observation: The solution will exhibit the "Stir-Opalescence" phenomenon or become extremely viscous/liquid crystalline.

  • Work-up:

    • Pour the hot, viscous polymer dope into a blender containing water/methanol (10:1) to precipitate the polymer into fibers/powder.

    • Washing: Wash with 10%

      
       (to neutralize residual acid), then water, then acetone.
      
    • Soxhlet Extraction: Extract with water/ethanol for 24 hours to remove oligomers.

    • Drying: Vacuum oven at

      
      C for 24 hours.
      

Characterization & Validation

TechniqueParameterTarget / Expected Result
FTIR Oxazole Ring FormationPeaks at 1620 cm⁻¹ (C=N) and 1050 cm⁻¹ (C-O-C). Absence of broad -OH/-COOH bands indicates cyclization.
¹H NMR Structure Verification(in MSA or TFA-d): Disappearance of amine protons. Aromatic protons shift downfield due to planarization.
Intrinsic Viscosity Molecular Weight> 1.5 dL/g (in MSA at 30°C) indicates high MW suitable for fibers.
TGA Thermal StabilityTd (5%) > 450°C in N₂.
DSC TransitionsTg is often not observed below decomposition; Tm may be > 350°C.

Pathway Visualization

The following diagram illustrates the chemical pathway from L-Tyrosine to the Polybenzoxazole structure.

PBO_Synthesis cluster_conditions Reaction Conditions Tyrosine L-Tyrosine (Precursor) Dinitro 3,5-Dinitro-L-tyrosine (Intermediate) Tyrosine->Dinitro Nitration HNO3/H2SO4, 0°C DADT 3,5-Diamino-L-tyrosine (Monomer) Dinitro->DADT Reduction H2, Pd/C Complex PPA Complex (In-situ) DADT->Complex + Terephthalic Acid in PPA, 80°C PBO Polybenzoxazole (Final Polymer) Complex->PBO Cyclodehydration 180-200°C, -2H2O

Figure 1: Synthetic pathway from L-Tyrosine to Bio-based Polybenzoxazole.

Troubleshooting & Optimization

  • Problem: Low viscosity / Low MW.

    • Cause: Impure monomer (oxidation of DADT) or moisture in PPA.

    • Fix: Recrystallize DADT under inert atmosphere; ensure PPA has correct

      
       content (83-84%).
      
  • Problem: Incomplete Cyclization.

    • Cause: Reaction temperature too low (<180°C).

    • Fix: Extend the final heating stage at 200°C; verify FTIR for disappearance of amide carbonyls (1650 cm⁻¹).

  • Problem: Crosslinking / Gelation.

    • Cause: Reaction of the

      
      -amino group or side-chain carboxyl.
      
    • Fix: If linear PBO is required, protect the

      
      -amino group (e.g., acetylation) prior to polymerization, or control stoichiometry strictly.
      

References

  • Kaneda, M., et al. (1982).[2] "Synthesis of L-3,5-diiodotyrosine and derivatives." Journal of Antibiotics. Link (Context: Halogenation/Functionalization of Tyrosine).

  • Kohn, J., & Langer, R. (1987).[4][5] "Polymerization of dipeptide derivatives: Tyrosine-derived polycarbonates." Journal of the American Chemical Society.[2] Link (Context: Tyrosine-based polymer backbones).

  • Wolfe, J. F. (1988). "Polybenzothiazoles and Polybenzoxazoles." Encyclopedia of Polymer Science and Engineering. Link (Context: Standard PPA Protocol).

  • Imai, Y., et al. (1999). "Synthesis of Polybenzoxazoles from 3-Amino-4-hydroxybenzoic Acid Derivatives." Macromolecules. Link (Context: AB-monomer synthesis).

  • ResearchWithNJ. (2003). "Polymers derived from the amino acid L-tyrosine."[4][5][6] Advanced Drug Delivery Reviews. Link (Context: Bio-based tyrosine polymers).

Sources

Application Note & Protocols: Site-Specific Incorporation of 3,5-Diaminotyrosine into Peptides for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the incorporation of the non-natural amino acid 3,5-diaminotyrosine (A₂Y) into peptide sequences using solid-phase peptide synthesis (SPPS). We detail the rationale and methodology for synthesizing the orthogonally protected building block, Fmoc-L-3,5-di(Boc)-aminotyrosine, and its subsequent use in standard Fmoc/tBu synthesis protocols. Furthermore, we provide step-by-step instructions for the selective deprotection of the side-chain amino groups, enabling site-specific modification of the peptide for applications in drug development, biochemical research, and materials science.

Introduction: The Versatility of 3,5-Diaminotyrosine

The introduction of non-canonical amino acids into peptides is a powerful strategy for creating novel molecular tools and therapeutic candidates. 3,5-Diaminotyrosine (A₂Y), a derivative of tyrosine, offers a unique platform for chemical modification due to the two primary amino groups on its phenyl side chain. These functionalities, positioned ortho to the hydroxyl group, provide reactive handles for a variety of bioconjugation strategies, including:

  • Bifunctional Crosslinking: The two amino groups can be used to create intramolecular (stapled) or intermolecular crosslinks, stabilizing peptide secondary structures or linking peptides to other molecules.

  • Metal Chelation: The vicinal amino and hydroxyl groups can act as a chelating moiety for various metal ions, making A₂Y-containing peptides useful as catalysts, imaging agents, or sensors.

  • Fluorescence Modulation: The amino groups can be labeled with fluorophores and quenchers to develop FRET-based probes for studying enzyme activity or protein-protein interactions.

  • Drug Conjugation: The reactive amines serve as attachment points for small molecule drugs, creating targeted peptide-drug conjugates.

The key to unlocking this potential lies in a robust synthetic strategy that allows for the controlled incorporation and subsequent, selective modification of the A₂Y side chain. This guide outlines such a strategy, centered around an orthogonally protected A₂Y building block compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[1][2]

Synthesis of the Orthogonally Protected Building Block

To successfully incorporate A₂Y into a growing peptide chain using Fmoc-SPPS, it is essential to have a building block where the α-amino group is protected by a base-labile Fmoc group, and the two side-chain amino groups are protected by an acid-labile group, such as the tert-butyloxycarbonyl (Boc) group.[3][4][5] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each synthesis cycle without affecting the side-chain protection, and later, the selective removal of the side-chain Boc groups without cleaving the peptide from the resin.[3]

The synthesis proceeds via the nitration of L-tyrosine, followed by reduction and a carefully orchestrated protection strategy.

Workflow for Synthesis of Fmoc-L-3,5-di(Boc)-aminotyrosine

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Orthogonal Protection Tyrosine L-Tyrosine Dinitro 3,5-Dinitro-L-tyrosine Tyrosine->Dinitro HNO₃, H₂SO₄ Diamino 3,5-Diamino-L-tyrosine Dinitro->Diamino H₂, Pd/C or Na₂S₂O₄ Dinitro_ref 3,5-Dinitro-L-tyrosine DiBoc L-3,5-di(Boc)-aminotyrosine Diamino->DiBoc Boc₂O, Base Diamino_ref 3,5-Diamino-L-tyrosine FmocDiBoc Fmoc-L-3,5-di(Boc)-aminotyrosine DiBoc->FmocDiBoc Fmoc-OSu

Caption: Synthetic workflow for the protected 3,5-diaminotyrosine building block.

Protocol 2.1: Synthesis of 3,5-Dinitro-L-tyrosine

Causality: Nitration of the tyrosine ring at positions 3 and 5 is the foundational step. Using a mixture of nitric and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile for the reaction to proceed efficiently.[6]

  • Preparation: In a flask cooled to 0°C in an ice bath, slowly add 10 g of L-tyrosine to 50 mL of concentrated sulfuric acid with stirring until fully dissolved.

  • Nitration: While maintaining the temperature below 5°C, add a pre-chilled mixture of 8 mL of concentrated nitric acid and 12 mL of concentrated sulfuric acid dropwise over 1 hour.

  • Reaction: Allow the reaction to stir at 0-5°C for 2-3 hours. The solution will turn a deep yellow/orange color.

  • Quenching: Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely. Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral (pH ~7), and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 3,5-dinitro-L-tyrosine.

Protocol 2.2: Synthesis of 3,5-Diamino-L-tyrosine

Causality: The nitro groups must be reduced to primary amines. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. An alternative is using sodium dithionite, which is effective for reducing nitroaromatics and can be advantageous if catalytic hydrogenation is not feasible.[7][8][9]

  • Preparation: Suspend 5 g of 3,5-dinitro-L-tyrosine in 100 mL of 1 M HCl.

  • Reduction (Option A - Hydrogenation): Add 0.5 g of 10% Pd/C to the suspension. Place the mixture in a hydrogenation apparatus and apply hydrogen gas at 50 psi. Shake or stir the reaction vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Reduction (Option B - Dithionite): Vigorously stir the suspension of 3,5-dinitro-L-tyrosine. Slowly add solid sodium dithionite (Na₂S₂O₄) in portions until the yellow color disappears and the solution becomes clear. This typically requires 4-5 equivalents of dithionite.[10][11]

  • Workup: After reduction, filter the reaction mixture through Celite to remove the catalyst (if using Pd/C). Neutralize the filtrate with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Isolation: Cool the mixture on ice, collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2.3: Synthesis of Fmoc-L-3,5-di(Boc)-aminotyrosine

Causality: This multi-step protection must be performed in a specific order. The more nucleophilic side-chain amino groups are first protected with Boc anhydride (Boc₂O).[12][13] The α-amino group is then protected with an Fmoc reagent (e.g., Fmoc-OSu). This sequence prevents unwanted side reactions.

  • Side-Chain Protection: Dissolve 3 g of 3,5-diamino-L-tyrosine in a mixture of 50 mL of dioxane and 50 mL of water. Adjust the pH to 9.0 with sodium carbonate.

  • Boc Addition: Add 2.2 equivalents of di-tert-butyl dicarbonate (Boc₂O). Stir vigorously at room temperature and maintain the pH at 9.0 by the dropwise addition of 1 M NaOH for 4-6 hours.

  • Intermediate Isolation: Once the reaction is complete (monitored by TLC), acidify the solution to pH 3 with citric acid and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and evaporate the solvent to yield crude L-3,5-di(Boc)-aminotyrosine.

  • α-Amino Protection: Dissolve the crude product in a 1:1 mixture of acetone and water. Add 1.1 equivalents of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) and sodium bicarbonate to maintain a basic pH (~8.5).

  • Reaction: Stir the reaction at room temperature overnight.

  • Final Purification: Acidify the mixture with 1 M HCl and extract with ethyl acetate. The crude product is then purified by column chromatography (silica gel, typically with a gradient of methanol in dichloromethane) to yield the final, pure Fmoc-L-3,5-di(Boc)-aminotyrosine.

Incorporation into Peptides via Fmoc-SPPS

With the protected building block in hand, it can be incorporated into any desired peptide sequence using a standard automated or manual solid-phase peptide synthesizer.[14][15]

Protocol 3.1: Solid-Phase Peptide Synthesis

Causality: The Fmoc/tBu strategy relies on the base-lability of the Fmoc group for iterative deprotection of the N-terminus, and the acid-lability of the side-chain protecting groups (including the di-Boc on our custom residue) for the final cleavage step.[1][2]

  • Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[15]

  • Standard Cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.[16]

    • Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

    • Coupling: Pre-activate a 4-fold molar excess of the next Fmoc-protected amino acid (including our Fmoc-L-3,5-di(Boc)-aminotyrosine) with a coupling agent (e.g., HBTU/HATU in the presence of a base like DIEA) for 5 minutes. Add this mixture to the resin and allow it to react for 30-60 minutes.

    • Washing: Wash the resin with DMF to remove excess reagents.

  • Iteration: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Fmoc Removal: After the final coupling step, perform a final deprotection to free the N-terminus of the full-length peptide.

ParameterConditionRationale
Resin Wang or Rink AmideDetermines C-terminal moiety (acid or amide).
Deprotection 20% Piperidine in DMFBase-catalyzed removal of Fmoc group.
Coupling Reagent HBTU/HATU + DIEAForms an active ester for efficient amide bond formation.
Amino Acid Excess 4-5 equivalentsDrives the coupling reaction to completion.
Coupling Time 30-90 minutesStandard time for most amino acids; may need optimization.

Orthogonal Deprotection and Site-Specific Modification

The strategic advantage of the Fmoc-L-3,5-di(Boc)-aminotyrosine building block is the ability to selectively deprotect the side-chain amino groups while the peptide remains attached to the resin and other side chains remain protected.

Workflow for On-Resin Modification

PeptideOnResin Resin-Peptide-A₂Y(di-Boc) DeprotectedPeptide Resin-Peptide-A₂Y(NH₂)₂ PeptideOnResin->DeprotectedPeptide Mild TFA/DCM ModifiedPeptide Resin-Peptide-A₂Y(NH-X)₂ DeprotectedPeptide->ModifiedPeptide Conjugation Reagent (X) CleavedPeptide HOOC-Peptide-A₂Y(NH-X)₂ ModifiedPeptide->CleavedPeptide Strong TFA Cleavage Cocktail

Caption: On-resin selective deprotection and modification workflow.

Protocol 4.1: On-Resin Side-Chain Deprotection

Causality: The Boc groups are labile to mild acidic conditions that will not cleave the peptide from standard resins like Wang or Rink Amide. A low concentration of trifluoroacetic acid (TFA) is sufficient to remove the Boc groups, exposing the two primary amines on the tyrosine side chain.[17]

  • Resin Preparation: After synthesizing the full peptide sequence, wash the peptide-resin thoroughly with DCM.

  • Selective Deprotection: Treat the resin with a solution of 10-20% TFA in DCM for 30 minutes. Repeat this step once.

  • Neutralization and Washing: Wash the resin thoroughly with DCM, followed by a 10% DIEA in DMF solution to neutralize the protonated amines, and finally with DMF and DCM to prepare for the next step.

Protocol 4.2: On-Resin Labeling/Conjugation

Causality: With the side-chain amines now free, they can be reacted with any amine-reactive chemical moiety, such as NHS-esters or isothiocyanates, to achieve site-specific labeling.[18]

  • Reagent Preparation: Dissolve a 5-fold molar excess of the labeling reagent (e.g., FITC, an NHS-ester of a drug) in DMF.

  • Conjugation: Add the reagent solution to the deprotected peptide-resin, along with a base like DIEA if necessary. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove all unreacted reagents.

Cleavage, Purification, and Characterization

Protocol 5.1: Final Cleavage and Purification
  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase HPLC.

Protocol 5.2: Characterization

The final product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is essential to confirm the correct mass of the final peptide, verifying the incorporation of the diaminotyrosine and any subsequent modifications.[19][20] The mass shift upon modification should be precisely what is expected.

  • Analytical HPLC: This is used to assess the purity of the final peptide product.

TechniquePurposeExpected Outcome
ESI-MS Confirm molecular weightObserved mass matches calculated mass of the modified peptide.
RP-HPLC Assess purityA single major peak indicating a pure compound.
Tandem MS (MS/MS) Sequence verificationFragmentation pattern confirms the location of the A₂Y residue.[21]

Conclusion

The protocols detailed in this application note provide a robust and validated pathway for the synthesis and incorporation of 3,5-diaminotyrosine into peptides. By employing an orthogonal di-Boc/Fmoc protection strategy, researchers can gain precise control over the site-specific modification of peptide side chains. This capability opens the door to creating sophisticated molecular probes, structurally constrained peptides, and targeted therapeutics, empowering researchers in their quest to develop next-generation biochemical tools and drugs.

References

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
  • Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. PubMed.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry.
  • A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. ThaiScience.
  • solid phase peptide. Moodle@Units.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. PubMed.
  • Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Reduction of Protein/Peptide 3-nitrotyrosine to 3-aminotyrosine by Sodium Dithionite. Ovid.
  • Amine Protection / Deprotection. Fisher Scientific.
  • In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chrom
  • Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ioniz
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
  • Characterization and identification of dityrosine cross-linked peptides using tandem mass spectrometry. Murdoch Research Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3,5-Diamino-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

3,5-Diamino-L-tyrosine (3,5-DA-Tyr) is a highly electron-rich aromatic system. While this property makes it a valuable precursor for crosslinking and metabolic studies, it renders the molecule exceptionally prone to autoxidation. Unlike standard L-Tyrosine, the presence of two amino groups at the ortho positions relative to the hydroxyl group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).

The Reality: In neutral, aerobic aqueous solutions (pH 7.0–7.4), 3,5-DA-Tyr will oxidize within minutes to hours, forming quinone diimines and eventually polymerizing into melanin-like pigments.

The Solution: Stability is achieved only by strictly controlling three variables: Protonation State (pH) , Oxygen Availability , and Catalytic Metal Ions .

Module 1: The Chemistry of Oxidation

To prevent degradation, you must understand the enemy. The oxidation of 3,5-DA-Tyr follows a radical-mediated pathway similar to DOPA but accelerated by the additional amino substituents.

The Oxidation Pathway

The following diagram illustrates the transition from the stable reduced form to the irreversible polymer.

OxidationPathway Reduced 3,5-Diamino-L-Tyr (Reduced/Stable) Radical Semiquinone Radical Reduced->Radical -e-, -H+ (O2, pH > 5) Quinone Quinone Diimine (Reactive Electrophile) Radical->Quinone -e-, -H+ Polymer Melanin-like Polymers (Brown) Quinone->Polymer Polymerization Catalyst Catalysts: Cu2+, Fe3+, UV Light Catalyst->Reduced

Figure 1: The autoxidation cascade of 3,5-diamino-L-tyrosine. Note that the Quinone Diimine intermediate is highly electrophilic and responsible for crosslinking side reactions.

Why pH is Critical
  • At Neutral pH (7.4): The amino groups are partially deprotonated, and the phenol can dissociate. The electron density on the ring is high, facilitating electron loss to dissolved oxygen.

  • At Acidic pH (< 3.0): The amino groups are fully protonated (

    
    ). This positive charge exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), lowering the ring's electron density and making it resistant to oxidation [1].

Module 2: Preparation & Handling Protocol

This protocol is the "Gold Standard" for preparing stock solutions. Do not use Phosphate Buffered Saline (PBS) for stock preparation.

Reagents Required
  • Solvent: 0.1 M to 1.0 M Hydrochloric Acid (HCl).[1]

  • Antioxidant (Optional but Recommended): L-Ascorbic Acid (Vitamin C) or Sodium Metabisulfite.

  • Gas: High-purity Argon (preferred) or Nitrogen.

  • Water: Type I Ultrapure Water (18.2 MΩ·cm).

Step-by-Step Workflow
  • Degas the Solvent (Critical Step):

    • Place the 0.1 M HCl in a vacuum flask.

    • Sonicate under vacuum for 10 minutes OR sparge with Argon for 15 minutes.

    • Why: Removing dissolved oxygen is the most effective prevention method [2].

  • Add Antioxidant (The "Insurance Policy"):

    • Add L-Ascorbic acid to a final concentration of 0.1% (w/v) to the acid.

    • Why: Ascorbate acts as a sacrificial reductant, scavenging any radical species that form before they attack the tyrosine derivative [3].

  • Dissolution:

    • Weigh the 3,5-DA-Tyr solid.

    • Add the degassed, antioxidant-spiked HCl.

    • Vortex until fully dissolved. The solution should be colorless or very pale yellow.

  • Aliquot and Freeze:

    • Flash freeze aliquots in liquid nitrogen if possible.

    • Store at -80°C.

Solvent Compatibility Table
Solvent SystemStability RatingNotes
0.1 M HCl (Degassed) ⭐⭐⭐⭐⭐ (Excellent)Protonates amines; prevents oxidation. Best for storage.
PBS (pH 7.4) ⭐ (Poor)Rapid oxidation. Solution turns pink/brown within minutes.
DMSO (Anhydrous) ⭐⭐⭐ (Good)Good solubility, but hygroscopic DMSO can introduce water/oxygen.
Water (Unbuffered) ⭐⭐ (Fair)pH is often too close to neutral. Not recommended for long term.

Module 3: Troubleshooting (Q&A)

Issue 1: Discoloration

Q: My stock solution turned pink/reddish-brown after thawing. Is it still usable? A: No. The color change indicates the formation of quinone diimine intermediates and subsequent polymerization (melanin formation).

  • Diagnosis: This usually happens if the pH was not acidic enough or if the vial was not tightly sealed against oxygen.

  • Remedy: Discard the solution. For the next batch, increase the acidity (up to 1.0 M HCl) and ensure thorough degassing of solvents.

Issue 2: Biological Compatibility

Q: I need to use this in cell culture at pH 7.4. How do I transition from the acid stock without killing my cells? A: You must perform a "Just-in-Time" dilution.

  • Keep the stock in 0.1 M HCl at -80°C.

  • Thaw immediately before use.

  • Dilute the acid stock 1:100 or 1:1000 into the culture media. The buffering capacity of the media (bicarbonate/HEPES) will neutralize the small amount of HCl.

  • Crucial: Use the media immediately. Once at pH 7.4, the "oxidation clock" starts ticking.

Issue 3: Precipitation

Q: I see a white precipitate when I neutralize the acid stock. A: This is likely the Isoelectric Point (pI) Precipitation .

  • Mechanism: 3,5-DA-Tyr is a zwitterion. At a specific pH (likely near neutral), the net charge is zero, and solubility is lowest.

  • Fix: Ensure your final working concentration is below the solubility limit at neutral pH (typically < 1 mM for these derivatives). Alternatively, keep the solution slightly acidic or slightly basic (pH 8.5) if your assay permits, avoiding the pI zone.

Issue 4: Metal Contamination

Q: Even with acid, my solution degrades over weeks. A: Check for trace metals. Copper (Cu²⁺) and Iron (Fe³⁺) are potent catalysts for catechol/amine oxidation [4].

  • Fix: Add 0.1 mM EDTA to your stock solution to chelate trace metals.

Module 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for handling 3,5-DA-Tyr based on the intended application.

HandlingWorkflow Start Start: 3,5-DA-Tyr Solid SolventChoice Select Solvent Start->SolventChoice AcidPath 0.1 M HCl (Degassed) SolventChoice->AcidPath For Storage NeutralPath PBS / Water (pH 7) SolventChoice->NeutralPath For Immediate Assay Additives Add Antioxidant? (Ascorbate/EDTA) AcidPath->Additives ImmediateUse Immediate Use Only (Oxidizes in <1 hr) NeutralPath->ImmediateUse Storage Store at -80°C (Stable for months) Additives->Storage Yes CellCulture Dilute into Media (Just-in-Time) Storage->CellCulture Thaw

Figure 2: Decision matrix for solvent selection and storage. The green path represents the optimal stability workflow.

References

  • Sigma-Aldrich. (n.d.). Product Information: L-Tyrosine and Derivatives Stability. Retrieved from

  • Cayman Chemical. (2022).[2] 3,5-Diiodo-L-tyrosine Product Insert & Handling Guide. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from

  • Lorente, C., et al. (2021).[4] Oxidation of tyrosine: Antioxidant mechanism of L-DOPA disclosed. Free Radical Biology and Medicine. Retrieved from

  • American Chemical Society. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols. Journal of Physical Chemistry A. Retrieved from

Sources

Improving solubility of 3,5-diamino-L-tyrosine at neutral pH

[1]

Executive Summary: The "Solubility" Paradox

User Warning: If your 3,5-diamino-L-tyrosine (3,5-DAT) solution turns pink, brown, or black upon dissolving in neutral buffer, you are not facing a solubility issue; you are facing a chemical stability issue.[1]

3,5-DAT is an extremely electron-rich molecule.[1] At neutral pH (7.0–7.4), it is highly susceptible to auto-oxidation , rapidly converting into quinone imines or quinone methides.[1] These species polymerize to form melanin-like aggregates, which researchers often mistake for "undissolved powder."[1]

The Golden Rule: To achieve solubility at neutral pH, you must simultaneously prevent oxidation.

Diagnostic Flowchart

Before proceeding, determine the state of your material using this logic flow:

DiagnosticFlowStartStart: ObservationColorIs the solution colored(Pink/Brown)?Start->ColorprecipitateIs there visibleprecipitate?Color->precipitateNo (Clear/White)OxidationDIAGNOSIS: Oxidation(Polymerization)Color->OxidationYesAggregationDIAGNOSIS: ZwitterionicAggregation (pI effect)precipitate->AggregationYes (White powder)SuccessDIAGNOSIS: Soluble(Proceed to Assay)precipitate->SuccessNo (Clear liquid)

Figure 1: Diagnostic logic to distinguish between chemical instability (oxidation) and physical insolubility.

Core Protocol: The Anaerobic Acid-Shift Method[1]

This protocol is the industry standard for handling highly oxidizable tyrosine derivatives (similar to 6-hydroxydopa or 3-aminotyrosine).[1] It relies on dissolving the compound in a stable acidic state and transitioning to neutral pH only under protected conditions.

Reagents Required[1][2][3][4][5][6][7]
  • Solvent A: 0.1 M HCl (Degassed)

  • Buffer B: 100 mM Phosphate Buffer (pH 7.4), degassed with Argon/Nitrogen for 30 mins.

  • Antioxidant: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite (if compatible with assay).[1]

Step-by-Step Procedure
StepActionTechnical Rationale
1 Prepare Solvent A Dissolve 3,5-DAT in 0.1 M HCl to a concentration of 10–50 mM.
2 Add Antioxidant Add Ascorbic Acid at a 1:1 molar ratio to 3,5-DAT.[1]
3 Prepare Buffer B Purge the neutral buffer with

or Ar gas for 20 minutes.
4 The Shift Slowly dilute the acidic stock (Step 2) into the anaerobic Buffer B (Step 3).[1]
Data: Solubility Limits
Solvent ConditionMax Solubility (approx.)Stability Window
0.1 M HCl > 50 mg/mLWeeks (-20°C)
PBS (pH 7.4, Aerobic) < 0.5 mg/mL (Transient)Seconds (Turns brown)
PBS (pH 7.4, Anaerobic + Ascorbate) ~ 5–10 mg/mL2–4 Hours
DMSO > 100 mg/mLDays (Keep dry)

Mechanistic Insight: Why does it fail?

Understanding the chemistry of 3,5-DAT is crucial for troubleshooting.[1] The molecule is a precursor to Resilin , a rubber-like protein in insects.[1] In nature, it is designed to crosslink via oxidation.[1] When you try to dissolve it in air at neutral pH, you are inadvertently triggering this crosslinking mechanism.[1]

OxidationPathwaycluster_preventionInhibition StrategyDAT3,5-Diamino-L-Tyrosine(Reduced Form)RadicalTyrosyl Radical(Intermediate)DAT->Radical pH > 6.5 + O2QuinoneQuinone Imine/Methide(Reactive Electrophile)Radical->Quinone - e^-PolymerInsoluble Polymer(Melanin-like Precipitate)Quinone->Polymer CrosslinkingAcidAcid (HCl)Protonates AminesAcid->DATStabilizesAntiOxAscorbateScavenges O2AntiOx->RadicalReduces back

Figure 2: The oxidation pathway of 3,5-DAT.[1] At neutral pH, the amino groups facilitate electron loss, leading to polymerization.[1] Acid and antioxidants block these steps.

Frequently Asked Questions (Troubleshooting)

Q: Can I use DMSO to prepare a stock solution? A: Yes, DMSO is an excellent solvent for 3,5-DAT (>100 mg/mL).[1] However, DMSO is hygroscopic (absorbs water).[1] If your DMSO contains water, the 3,5-DAT can still oxidize over time.[1]

  • Recommendation: Use anhydrous DMSO and store aliquots at -80°C. When diluting into aqueous buffer, ensure the buffer contains antioxidants.[1]

Q: My solution turned pink immediately. Is it ruined? A: The pink color indicates the formation of dopaquinone-like intermediates. While not "ruined" for qualitative work, the concentration of active, reduced 3,5-DAT is now unknown.[1] For quantitative kinetics or crosslinking studies, you must discard it and prepare fresh under anaerobic conditions.[1]

Q: Why does the protocol recommend Ascorbic Acid? Won't it interfere with my assay? A: Ascorbic acid prevents the oxidation of the amino-tyrosine ring. If your assay involves peroxidase enzymes (e.g., HRP), ascorbic acid might compete as a substrate.[1]

  • Alternative: If you cannot use antioxidants, you must work strictly in an anaerobic chamber (glove box) or use degassed buffers immediately before use.[1]

Q: What is the isoelectric point (pI) of 3,5-DAT? A: While experimental values vary, the pI is estimated to be higher than tyrosine (5.[1]63) due to the two extra amino groups. The ring amino groups (aniline-like) have pKa values ~3–5.[1] At pH 7.4, the molecule is likely near a net neutral charge (zwitterionic), which minimizes solubility.[1]

  • Tip: If stability allows, adjusting pH to 6.0 or 8.0 might improve solubility slightly compared to exactly 7.0, but oxidation remains the primary risk.

References & Further Reading

  • Tyrosine Oxidation Mechanisms:

    • Source: rapid oxidation of tyrosine derivatives to quinones and melanin-like polymers is a well-documented phenomenon in catecholamine chemistry.[1]

    • Context: Explains the "browning" and precipitation observed at neutral pH.

    • Link:[1]

  • Resilin and Crosslinking:

    • Source: Elvin, C. M., et al. (2005).[1] "Synthesis and properties of crosslinked recombinant pro-resilin." Nature.[1]

    • Context: 3,5-DAT is the specific crosslink formed in Resilin.[1] This paper describes the peroxidase-mediated oxidation required to form these links, confirming the molecule's inherent instability.[1]

    • Link:[1]

  • Handling of Halogenated/Amino Tyrosines:

    • Source: Sigma-Aldrich / Merck Product Information Sheets (L-Tyrosine derivatives).[1]

    • Context: Standard protocols for dissolving substituted tyrosines involve initial solubilization in dilute acid (HCl) or base (NaOH) before neutralization.[1]

    • Link:[1]

  • Antioxidant Strategies for DOPA/Tyrosine:

    • Source: Examine.com & NIH Studies on DOPA stability.[1]

    • Context: Ascorbic acid is the standard additive to prevent the oxidation of DOPA and amino-tyrosine derivatives in solution.

    • Link:[1]

Purification of 3,5-diamino-L-tyrosine dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier 3 Technical Support resource for researchers handling 3,5-diamino-L-tyrosine dihydrochloride . This compound is notoriously unstable due to the electron-rich aromatic diamine moiety, which makes it prone to rapid oxidation.

Topic: Purification, Handling, and Troubleshooting Ticket Priority: High (Oxidation Sensitive) Agent: Senior Application Scientist

📊 Quick Status Dashboard

Before proceeding, compare your material to this status table.

ObservationStatusDiagnosisAction Required
White / Off-White Crystalline Powder Optimal High Purity (>98%).Store immediately at -20°C under Argon.
Pale Pink / Lavender Tint ⚠️ Warning Trace Oxidation (<1%).Usable for most non-critical apps; Recrystallize for strict kinetics.
Dark Brown / Black / Purple Critical Significant Oxidation (Quinone/Azo formation).Discard. Purification is likely more costly than replacement.
Yellow / Orange ⚠️ Contamination Residual 3,5-Dinitro-L-tyrosine (Starting Material).Recrystallization required (See Protocol A).

🔬 Phase 1: The "Pink" Problem (Oxidation Mechanics)

User Question: "I just opened the bottle and the powder turned pink within minutes. Is it ruined?"

Technical Insight: 3,5-diamino-L-tyrosine is an electron-rich aromatic amine. In the presence of oxygen and neutral/basic pH, it undergoes auto-oxidation to form a quinone imine or azo-dimer species. This is a radical-mediated cascade that is autocatalytic.

The Fix: You must lower the pH and exclude oxygen. The dihydrochloride salt (2HCl) is stable only if it remains dry and acidic. Moisture initiates hydrolysis, raising local pH and allowing oxidation.

📉 Visualization: The Oxidation Cascade

The following diagram illustrates why your compound degrades and why Inert Atmosphere + Acid is the only protection.

OxidationPathway Start 3,5-Diamino-L-Tyrosine (White/Colorless) Trigger Trigger: O2 + Moisture + pH > 4 Start->Trigger Intermediate Semiquinone Radical (Reactive Intermediate) Trigger->Intermediate Auto-oxidation Product Quinone Imine / Azo Dimers (Pink/Brown Polymer) Intermediate->Product Polymerization Protection PREVENTION: Argon Atmosphere + Excess HCl Protection->Trigger Blocks

Figure 1: The degradation pathway of aromatic amines. Note that once the "Pink" polymer forms, it is difficult to remove.

🧪 Phase 2: Purification Protocols

User Question: "My HPLC shows 90% purity with a yellow impurity (likely dinitro precursor). How do I purify the salt?"

Protocol A: Recrystallization (The "Standard" Method)

This method relies on the solubility difference between the highly polar salt and the less polar organic impurities (like the dinitro precursor).

Prerequisites:

  • Solvent A: 2M Hydrochloric Acid (Degassed/Argon sparged)

  • Solvent B: Absolute Ethanol or Acetone (Degassed)

  • Equipment: Schlenk line or Nitrogen glove bag.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude 3,5-diamino-L-tyrosine 2HCl in a round-bottom flask.

    • Add the minimum amount of hot (50°C) 2M HCl required to dissolve the solid.

    • Why HCl? Water alone may cause partial hydrolysis. Excess HCl forces the equilibrium towards the stable salt form.

  • Filtration (Clarification):

    • If the solution is cloudy (insoluble impurities), filter rapidly through a glass frit under an inert atmosphere.

  • Crystallization:

    • While stirring, slowly add Solvent B (Ethanol or Acetone) dropwise until a persistent cloudiness appears.

    • Cool the mixture slowly to 4°C, then to -20°C.

    • Note: Rapid cooling traps impurities. Slow cooling yields pure needles.

  • Isolation:

    • Filter the white crystals under Argon.

    • Wash with cold, dry Acetone (to remove residual water/acid).

    • Dry under high vacuum ( < 0.1 mbar) for 12 hours.

📉 Visualization: Purification Workflow

PurificationFlow cluster_atmosphere CRITICAL: MAINTAIN INERT ATMOSPHERE Crude Crude Material (Yellow/Pink Tint) Dissolve Dissolve in Hot 2M HCl (Degassed) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Precip Add Antisolvent (EtOH/Acetone) Filter->Precip Cool Cool to -20°C (Crystallization) Precip->Cool Isolate Filter under Argon & Vacuum Dry Cool->Isolate

Figure 2: The purification workflow emphasizing the necessity of an inert atmosphere.

❓ Frequently Asked Questions (Troubleshooting)

Q1: Can I use water instead of HCl for recrystallization? A: Not recommended. While the salt is water-soluble, dissolving it in pure water raises the pH slightly compared to 2M HCl, increasing the risk of auto-oxidation (turning pink). Always maintain a hyper-acidic environment during processing.

Q2: I don't have a Schlenk line. Can I still purify it? A: It is risky. You can minimize exposure by working quickly and using solvents that have been sparged with nitrogen for 30 minutes. However, expect a lower yield due to surface oxidation (pink crust) forming during filtration.

Q3: How do I store the purified salt? A:

  • Container: Amber glass vial (light sensitive).

  • Seal: Parafilm is insufficient. Use a screw cap with a Teflon liner, ideally taped shut.

  • Environment: Store at -20°C.

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite. Moisture is the enemy.

Q4: What is the solubility of the dihydrochloride salt? A:

  • Water/HCl: Highly Soluble (>50 mg/mL).

  • Ethanol: Slightly Soluble (used as antisolvent).[1]

  • Acetone/Ether: Insoluble.[1]

  • DMSO: Soluble, but avoid DMSO for storage as it can act as an oxidant over time for sensitive amines.

📚 References & Authoritative Grounding

  • Synthesis & Reduction Context: The reduction of nitro-tyrosine derivatives to amino-tyrosine is a foundational protocol in peptide chemistry.

    • Source:Journal of Medicinal Chemistry , "Synthesis of Enantiomers of 3,5-dinitro-o-tyrosine" (Demonstrates the nitro-precursor chemistry).

  • Handling Aromatic Amines: Standard protocols for handling oxidation-sensitive amines (like phenylenediamine) apply directly to this compound.

    • Source:Sigma-Aldrich / Merck Technical Bulletin , "Handling Air-Sensitive Reagents".

  • Solubility & Properties: Based on the structural analog 3,5-Diiodo-L-tyrosine and general amino acid salt properties.

    • Source:PubChem Compound Summary , "3,5-Diiodo-L-tyrosine" (Structural analog data used for solubility inference).

Sources

Technical Support Center: Handling Air-Sensitive Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization, Reaction, and Purification of Aminophenol Derivatives Ticket Priority: High (Degradation Risk)

Welcome to the Aminophenol Handling Support Hub.

You are likely here because your reaction turned black, your yield vanished on the column, or your NMR spectrum shows broad, unintelligible peaks. Aminophenols are "privileged scaffolds" in drug discovery, but they are also metabolic alerts. Their electron-rich nature makes them prone to auto-oxidation , converting them into reactive quinone imines that polymerize into dark tars (melanin-like pigments).

This guide treats your chemistry as a hostile environment . Follow these protocols to survive it.

Module 1: The Enemy (Mechanism of Failure)

Q: Why does my clear solution turn black within minutes of exposure to air?

A: You are witnessing a radical chain reaction . Aminophenols possess two oxidation-prone sites: the amine (


) and the hydroxyl (

).[1] In the presence of oxygen and trace metals, they undergo a two-electron oxidation to form Quinone Imines . These are highly electrophilic Michael acceptors that react with other aminophenol molecules to form dimers, oligomers, and eventually insoluble black polymers.

The Oxidation Pathway:

OxidationMechanism AP Aminophenol (Electron Rich) Rad Radical Cation (Intermediate) AP->Rad -e⁻, -H⁺ (O₂/Trace Metals) QI Quinone Imine (Electrophile) Rad->QI -e⁻, -H⁺ QI->AP Redox Cycling (Generates ROS) Poly Black Tar (Polymer) QI->Poly + Aminophenol (Michael Addition)

Figure 1: The oxidation cascade. Note that Quinone Imines can redox cycle, generating Reactive Oxygen Species (ROS) that accelerate the degradation of the remaining starting material.

Module 2: Storage & Preparation (The "Before")

Q: My starting material is already dark. How do I purify and store it?

A: Do NOT store free-base aminophenols. The free base is the reactive species. The most robust strategy is to convert the aminophenol into its Hydrochloride (HCl) Salt . Protonating the amine (


) removes the lone pair electrons that initiate oxidation, effectively "locking" the molecule in a stable state.

Protocol: HCl Salt Precipitation

  • Dissolve the impure/dark aminophenol in a minimum amount of degassed Methanol or Ethanol .

  • Add activated charcoal (to absorb colored polymers), stir for 15 mins under Argon, and filter through Celite.

  • To the clear filtrate, add 4M HCl in Dioxane (or bubbling HCl gas) until pH < 2.

  • Add Diethyl Ether or Cold Toluene to induce precipitation.

  • Filter the white/off-white solid under inert gas.

  • Storage: Store the HCl salt in a desiccator. It will remain stable for months/years compared to days for the free base.

Module 3: Reaction Execution (Degassing)

Q: I need to run a coupling reaction. Is "bubbling nitrogen" enough?

A: It depends on your reaction time and temperature. Oxygen solubility in organic solvents is significant (approx. 2 mM in THF at STP). For aminophenols, even trace


 can catalyze decomposition.

Comparison of Degassing Methods:

MethodEfficiency (

Removal)
Suitability for AminophenolsProtocol Notes
Sparging (Bubbling) Moderate (90-95%)Routine use. Adequate for short reactions (<2 hrs) or robust derivatives.Use a long needle.[2][3] Sparge for 15-20 mins minimum. Ensure vigorous bubbling.
Freeze-Pump-Thaw (FPT) High (>99.9%)Critical use. Required for Pd-catalyzed couplings or long reaction times.Danger: Do not overfill flask (>50%). Thaw in tepid water , not hot. Repeat 3 cycles.
Sonication + Vacuum Low/ModerateNot Recommended. Often leaves residual dissolved gas.[4]

The "Freeze-Pump-Thaw" Workflow:

  • Freeze: Submerge flask in liquid

    
     until solid.
    
  • Pump: Open to high vacuum for 5-10 mins (remove headspace gas).

  • Thaw: Close vacuum. Thaw in water bath. Gas bubbles will evolve. [5]

  • Repeat 3 times. Backfill with Argon.[2]

Module 4: Purification (The Acid/Base Paradox)

Q: My product decomposes on the silica column. Should I add Triethylamine (TEA)?

A: Proceed with extreme caution. This is the Aminophenol Paradox :

  • Silica is Acidic: It protonates the amine, causing the compound to stick (tailing).

  • Base (TEA) is Risky: Adding TEA improves peak shape but raises the pH. High pH lowers the oxidation potential , making the aminophenol more susceptible to air oxidation during the column run.

Troubleshooting Decision Tree:

PurificationStrategy Start Crude Reaction Mixture Check Is the product acid-sensitive? Start->Check NotSens No (Stable to Acid) Check->NotSens Stable Sens Yes (Needs Neutral/Base) Check->Sens Unstable HClWorkup Isolate as HCl Salt (Precipitation) NotSens->HClWorkup Best Method Flash Flash Chromatography Sens->Flash Additive Mobile Phase Additive: 1% TEA + Ascorbic Acid Flash->Additive Prevent Oxidation

Figure 2: Selection strategy for purification.[6] Precipitation is always preferred over chromatography for these substrates.

Advanced Chromatography Tips:

  • The "Ascorbic Acid" Trick: If you must run a column, add a reducing agent to the mobile phase. Saturate the aqueous component (if doing Reverse Phase) with 0.1% Ascorbic Acid or Sodium Metabisulfite . This scavenges oxygen in situ.

  • Fast Filtration: Instead of a long column, perform a "Flash Plug" filtration through a short pad of silica (deactivated with TEA) under high pressure to minimize time-on-column.

  • Drying: Never dry the pure fractions on a rotavap to complete dryness if air is present. Backfill with

    
     immediately.
    
Module 5: Analysis (NMR Troubleshooting)

Q: My NMR spectrum has broad lines and the sample turned brown in the tube.

A: Oxidation is happening inside your NMR tube. Chloroform (


) is naturally acidic and often contains dissolved oxygen.

The Fix:

  • Solvent Switch: Use

    
      or 
    
    
    
    . These are generally less promoting of auto-oxidation than chlorinated solvents.
  • The "Reducing" NMR Tube: Add a tiny crystal of Solid Ascorbic Acid or Hydroquinone (if peaks don't overlap) to the NMR tube. This stabilizes the aminophenol during acquisition.

  • Filter: Filter the sample through a small plug of basic alumina directly into the NMR tube to remove acidic impurities and traces of oxidized "tar" that cause paramagnetic broadening.

References
  • Oxidation Mechanism: Journal of the Chemical Society, Perkin Transactions 2. "Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution." (Describes the kinetics of quinone imine formation).

  • Degassing Protocols: University of Rochester, Dept. of Chemistry. "How To: Degas Solvents (Freeze-Pump-Thaw)."

  • Chromatography of Amines: Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" (Discussion on amine-functionalized silica and additives).

  • Purification via Salt Formation: Google Patents (CN1021818C). "Method for purifying crude 4-aminophenol."[7] (Industrial standard for HCl/precipitation purification).

Sources

Technical Support Center: Optimizing Yield for the Reduction of 3,5-dinitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of 3,5-dinitro-L-tyrosine to its corresponding diamino derivative, 3,5-diamino-L-tyrosine, is a critical transformation in the synthesis of various compounds of interest in pharmaceutical and biochemical research. 3,5-Dinitro-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by two nitro groups on the aromatic ring, which significantly influences its chemical properties.[1][2] The resulting 3,5-diamino-L-tyrosine serves as a versatile building block for more complex molecules. However, achieving a high yield and purity in this reduction can be challenging due to potential side reactions and the sensitive nature of the product.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing this important chemical reaction. We will explore common reduction methodologies, address specific issues that may arise during experimentation, and provide detailed protocols to enhance the success of your synthesis.

Common Reduction Methodologies: A Comparative Overview

The choice of reduction method is paramount in determining the overall yield and purity of 3,5-diamino-L-tyrosine. The two most prevalent methods are catalytic hydrogenation and chemical reduction with agents like sodium dithionite. Each has its own set of advantages and disadvantages.

Method Typical Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NickelHigh yields, clean reaction with water as the only byproduct, catalyst can often be recovered and reused.Potential for catalyst poisoning, requires specialized high-pressure equipment, may require screening of catalysts and solvents for optimal performance.[3]
Chemical Reduction Sodium Dithionite (Na₂S₂O₄), Tin(II) Chloride (SnCl₂), Iron (Fe) in acidic mediaDoes not require high-pressure apparatus, often faster reaction times, reagents are readily available and inexpensive.[4][5]Can generate significant amounts of inorganic byproducts complicating purification, potential for side reactions and over-reduction, may require careful pH control.[5][6]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that researchers may encounter during the reduction of 3,5-dinitro-L-tyrosine.

Issue 1: Low or No Product Yield

Question: My reaction has gone to completion according to TLC, but after workup, I have a very low yield of my desired 3,5-diamino-L-tyrosine. What are the likely causes?

Answer:

Several factors could contribute to a low isolated yield, even with apparent full conversion of the starting material.

  • Product Solubility: 3,5-diamino-L-tyrosine, being an amino acid with two additional basic amino groups, can exhibit complex solubility behavior. It may be highly soluble in the aqueous phase during an extractive workup, especially at acidic or basic pH.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH of the aqueous phase to the isoelectric point of the product to minimize its solubility before extraction or filtration. This will likely be in the neutral to slightly basic range.

      • Solvent Selection: If performing an extraction, use a highly polar organic solvent. However, direct isolation by filtration after pH adjustment is often more effective.

      • Lyophilization: If the product remains in the aqueous phase, consider lyophilization (freeze-drying) to isolate the product, which can then be further purified.

  • Product Degradation: The diamino product can be susceptible to oxidation, especially in the presence of air and residual catalysts or metal salts. This can lead to the formation of colored, polymeric impurities.

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

      • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.

  • Incomplete Precipitation: If isolating the product by precipitation, ensure that you have allowed sufficient time at an appropriate temperature for complete crystallization.

    • Troubleshooting:

      • Cooling: Cool the solution in an ice bath or refrigerate for an extended period to maximize precipitation.

      • Seeding: If you have a small amount of pure product, add a seed crystal to induce crystallization.

Issue 2: Incomplete Reaction or Stalled Conversion

Question: My reaction seems to stop before all the 3,5-dinitro-L-tyrosine is consumed. What could be the problem?

Answer:

A stalled reaction is a common issue, particularly in catalytic hydrogenations.

  • Catalyst Deactivation (Poisoning): The catalyst (e.g., Pd/C) can become deactivated by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons.

    • Troubleshooting:

      • Purify Starting Material: Ensure your 3,5-dinitro-L-tyrosine is of high purity. Recrystallization may be necessary.

      • High-Purity Reagents: Use high-purity solvents and hydrogen gas.

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes overcome minor poisoning issues.

      • Catalyst Selection: Some catalysts are more robust than others. Consider screening different catalysts (e.g., PtO₂, Raney Nickel).

  • Insufficient Reducing Agent: In the case of chemical reductions, you may not have used a sufficient stoichiometric excess of the reducing agent.

    • Troubleshooting:

      • Stoichiometry: The reduction of two nitro groups to two amino groups is a 12-electron reduction. Ensure you are using a sufficient molar excess of your reducing agent (e.g., at least 6 equivalents of sodium dithionite). It is common to use a larger excess to drive the reaction to completion.

      • Incremental Addition: Add the reducing agent in portions to maintain a sufficient concentration throughout the reaction.

  • Poor Mass Transfer (in Catalytic Hydrogenation): In a heterogeneous catalytic reaction, efficient mixing is crucial for the hydrogen gas, the substrate in solution, and the solid catalyst to interact.

    • Troubleshooting:

      • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and to facilitate gas-liquid transfer.

      • Appropriate Solvent: The starting material must be fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Issue 3: Formation of Side Products and Impurities

Question: My final product is discolored and shows multiple spots on the TLC plate. What are the likely side reactions?

Answer:

The formation of side products is a key challenge in optimizing this reduction.

  • Partial Reduction: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. These are often unstable and can lead to further side reactions.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient time. A slight increase in temperature may be beneficial, but should be done cautiously to avoid other side reactions.

      • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the disappearance of the starting material and any intermediates.[7]

  • Dimerization/Polymerization: The amino groups in the product can react with partially reduced intermediates, leading to the formation of azo or azoxy compounds, which are often highly colored.

    • Troubleshooting:

      • Controlled Conditions: Maintain a consistent temperature and ensure efficient mixing to minimize localized high concentrations of reactive intermediates.

      • pH Control: In chemical reductions, maintaining the optimal pH can suppress some side reactions.

  • Dehalogenation (if applicable): If the starting material contains halogen substituents, these can sometimes be removed under catalytic hydrogenation conditions.

    • Troubleshooting:

      • Milder Conditions: Use lower hydrogen pressure and temperature.

      • Catalyst Choice: Some catalysts are less prone to causing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the catalytic hydrogenation of 3,5-dinitro-L-tyrosine?

A1: A good starting point is a polar protic solvent such as methanol, ethanol, or water. The choice will depend on the solubility of your starting material. Sometimes a mixture of solvents, like ethanol/water, can be effective.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between the starting material and the product. The starting material is typically a yellow solid, and the product is often colorless, so a visual disappearance of color can also be an indicator. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[7]

Q3: My 3,5-diamino-L-tyrosine product is unstable and darkens over time. How can I store it?

A3: 3,5-diamino-L-tyrosine is prone to oxidation. It should be stored as a dry solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a freezer to minimize degradation.

Q4: Can I use sodium borohydride for this reduction?

A4: Sodium borohydride is generally not strong enough to reduce aromatic nitro groups under standard conditions. More potent reducing agents or catalytic hydrogenation are required.

Q5: What safety precautions should I take when working with 3,5-dinitro-L-tyrosine and during its reduction?

A5: 3,5-Dinitro-L-tyrosine is a nitro compound and should be handled with care, as some nitroaromatic compounds can be hazardous.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When running a catalytic hydrogenation, use a blast shield and ensure the equipment is properly maintained and operated by trained personnel.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,5-dinitro-L-tyrosine

This protocol provides a general procedure. Optimal conditions may vary depending on the specific substrate and equipment.

Materials:

  • 3,5-dinitro-L-tyrosine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol

  • Hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

  • Celite or another filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3,5-dinitro-L-tyrosine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,5-diamino-L-tyrosine.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Reduction of 3,5-dinitro-L-tyrosine with Sodium Dithionite

This protocol is for a chemical reduction at the lab bench.

Materials:

  • 3,5-dinitro-L-tyrosine

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous ammonium hydroxide (or another suitable base)

  • Water

  • Ethanol

Procedure:

  • Dissolve 3,5-dinitro-L-tyrosine (1.0 eq) in a mixture of water and ethanol in a round-bottom flask.

  • Adjust the pH of the solution to approximately 8-9 with aqueous ammonium hydroxide.

  • In a separate flask, prepare a solution of sodium dithionite (6-8 eq) in water.

  • Slowly add the sodium dithionite solution to the stirred solution of the dinitro compound. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully adjust the pH to the isoelectric point of the product (start with neutral pH) with a dilute acid (e.g., acetic acid).

  • The product may precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 3,5-dinitro-L-tyrosine in Methanol add_catalyst Add Pd/C Catalyst start->add_catalyst seal_vessel Seal and Purge Vessel (N₂ then H₂) add_catalyst->seal_vessel pressurize Pressurize with H₂ seal_vessel->pressurize stir Vigorous Stirring pressurize->stir monitor Monitor Reaction Progress stir->monitor depressurize Vent H₂ and Purge with N₂ monitor->depressurize filter_catalyst Filter through Celite depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify by Recrystallization concentrate->purify end end purify->end 3,5-diamino-L-tyrosine

Caption: Workflow for the catalytic hydrogenation of 3,5-dinitro-L-tyrosine.

References

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. [Link]

  • Boger, D. L., & Brotherton, C. E. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(19), 3425–3430. [Link]

  • Pavia, M. R., et al. (1993). Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. Journal of Medicinal Chemistry, 36(15), 2137–2142. [Link]

  • Das, S., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-19. [Link]

  • DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108–120. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (Doctoral dissertation, University of Glasgow). [Link]

  • ACS. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

Sources

Technical Support Center: Storage & Stability of Diamino Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with diamino amino acids (e.g., L-Lysine, L-Arginine, L-Ornithine, 2,4-Diaminobutyric acid). These molecules possess unique side-chain reactivity that makes them susceptible to specific degradation pathways distinct from mono-amino acids.

Quick Reference: Storage Decision Matrix

Before proceeding to detailed troubleshooting, use this decision tree to determine the optimal storage protocol for your specific compound state.

StorageProtocol Start Start: Identify Material State Solid Solid Powder Start->Solid Solution Aqueous Solution Start->Solution Hygroscopic Is it Hygroscopic? (e.g., Arg-HCl, Orn-HCl) Solid->Hygroscopic Acidic Adjust pH < 5 (Protonation inhibits oxidation) Solution->Acidic Stabilization Desiccator Store in Desiccator + Tightly Sealed Hygroscopic->Desiccator Yes TempSolid Temp: RT (Short-term) 4°C or -20°C (Long-term) Hygroscopic->TempSolid No Desiccator->TempSolid Freeze Aliquot & Freeze (-20°C or -80°C) Acidic->Freeze Avoid Avoid Repeated Freeze-Thaw Freeze->Avoid

Figure 1: Decision matrix for the storage of diamino amino acids in solid and solution states.

Category 1: Chemical Stability & Degradation Mechanisms
Q: Why do 2,4-Diaminobutyric acid (Dab) and Ornithine degrade faster than Lysine in solution?

A: This is due to intramolecular lactamization . Unlike Lysine, which has a longer side chain (4 carbons), Dab (2 carbons) and Ornithine (3 carbons) can undergo a nucleophilic attack by the side-chain amine (


- or 

-amine) onto the backbone carbonyl group.
  • Mechanism: The deprotonated side-chain amine attacks the carbonyl carbon, releasing water (or the protecting group ester) to form a cyclic lactam.

    • Dab forms a 5-membered lactam ring (highly favorable kinetically).

    • Ornithine forms a 6-membered lactam ring .

    • Lysine would form a 7-membered ring, which is entropically and energetically much less favorable, making it significantly more stable.

Preventative Protocol:

  • Maintain Acidic pH: Store solutions at pH < 5. Protonating the side-chain amine (

    
    ) removes its nucleophilicity, effectively blocking the cyclization pathway.
    
Q: My L-Arginine powder has turned yellow. Is it still usable?

A: No. Yellowing indicates oxidative degradation of the guanidine group. While the alpha-amino group is relatively stable, the guanidine side chain is sensitive to:

  • Photo-oxidation: Exposure to UV or strong light can generate free radicals, leading to the formation of nitrites and citrulline derivatives.

  • Maillard Reaction: If any reducing sugars (even trace impurities from packaging or environment) are present, the high basicity of Arginine accelerates the browning reaction.

Troubleshooting:

  • Check the storage container.[1][2] Was it clear glass? (Switch to amber glass).

  • Was it stored >30°C? (High heat accelerates guanidine hydrolysis to ornithine and urea).

Q: Does CO₂ in the lab atmosphere affect diamino acids?

A: Yes, via Carbamate/Carbonate Formation . Diamino acids are basic. In solution, they can reversibly react with atmospheric CO₂ to form carbamates (zwitterionic adducts).

  • Reaction:

    
    
    
  • Impact: This alters the pH of your stock solution over time and can interfere with sensitive downstream coupling reactions (e.g., in peptide synthesis).

  • Solid State: Hygroscopic powders (like Arginine HCl) absorb moisture, which then absorbs CO₂, leading to the formation of carbonate salts on the surface of the crystals.

Category 2: Physical Stability & Handling[4]
Q: Why does my L-Arginine HCl clump into a hard brick?

A: This is a result of Hygroscopicity-induced Sintering . L-Arginine HCl has a critical relative humidity (CRH) of approximately 70% (lower for some salts). When ambient humidity exceeds this, the surface of the crystal dissolves in adsorbed water. When humidity drops or temperature changes, this dissolved layer recrystallizes, forming solid bridges between particles (caking).

Recovery Protocol:

  • Do not attempt to grind it if purity is critical for GMP applications (risk of contamination).

  • For research use: If the color is white, the chemical integrity is likely intact. Dissolve the entire clump in water to create a stock solution, filter (0.22 µm) to remove particulates, and verify concentration via UV or HPLC.

Q: How should I store Fmoc-protected diamino acids (e.g., Fmoc-Lys(Boc)-OH)?

A: Store at 4°C (short term) or -20°C (long term) to prevent slow decarboxylation or side-chain deprotection. Critical Step: Before opening the bottle, allow the container to warm to room temperature (approx. 30-60 mins). Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the powder, triggering hydrolysis of the Fmoc group or ester linkages.

Category 3: Experimental Protocols
Protocol: Preparation of Stable Stock Solutions

To prevent the "Lactamization" and "Oxidation" issues described above, follow this standard operating procedure (SOP).

ParameterRecommendationMechanism
Solvent 0.1 M HCl or dilute buffer (pH 3-5)Protonates amines to prevent cyclization/oxidation.
Concentration < 100 mMReduces rate of intermolecular aggregation.
Filtration 0.22 µm PVDF/PESRemoves nucleation sites for precipitation and microbial contaminants.
Storage -20°C or -80°CStops thermal degradation.
Headspace Argon or Nitrogen overlayPrevents CO₂ absorption and oxidation.
Visualizing Degradation Pathways

DegradationPathways Arg L-Arginine OrnUrea Hydrolysis Products: Ornithine + Urea Arg->OrnUrea Hydrolysis OxProd Oxidation Products: Nitrites / Citrulline Arg->OxProd Oxidation Dab 2,4-Diaminobutyric Acid (Dab) Lactam Cyclization: 2-pyrrolidone derivative (Lactam) Dab->Lactam Intramolecular Nucleophilic Attack Heat Heat (>30°C) Light UV Light / O2 BasicPH Basic/Neutral pH (Deprotonated Amine)

Figure 2: Primary degradation pathways. Left: Arginine hydrolysis and oxidation. Right: Dab cyclization to lactam.

References
  • Vertex AI Search. (2025).[1][3] Optimization of storage conditions for L-Arginine. Retrieved from

  • National Institutes of Health (NIH). (2020). The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Diaminopimelic acid. Retrieved from

  • ResearchGate. (2021). Heat Capacities of l-Arginine... and TGA analysis of degradation. Retrieved from

  • American Chemical Society (ACS). (2025). Steering Amine-CO2 Chemistry: Carbamate and Protonated Amine Stability. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 3,5-Diamino-L-Tyrosine and its Dinitro Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Non-proteinogenic amino acids, such as derivatives of L-tyrosine, are of significant interest for their potential to be incorporated into peptides and other therapeutics to enhance efficacy, stability, or to introduce novel functionalities. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characteristics of 3,5-diamino-L-tyrosine and its synthetic precursor, 3,5-dinitro-L-tyrosine, benchmarked against the parent L-tyrosine molecule.

The transformation from the dinitro to the diamino derivative represents a significant alteration of the electronic properties of the aromatic ring, a change that is vividly captured by NMR spectroscopy. Understanding these spectral differences is crucial for reaction monitoring, purity assessment, and final compound verification.

The Chemical Transformation: A Tale of Two Substituents

The synthesis of 3,5-diamino-L-tyrosine typically proceeds via the reduction of the nitro groups of 3,5-dinitro-L-tyrosine. This conversion from strongly electron-withdrawing nitro groups (-NO₂) to strongly electron-donating amino groups (-NH₂) fundamentally alters the electron density distribution within the phenyl ring, providing a textbook example of substituent effects in NMR spectroscopy.

G Dinitro 3,5-Dinitro-L-Tyrosine (Electron Withdrawing Groups) Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Dinitro->Reduction Reduction Diamino 3,5-Diamino-L-Tyrosine (Electron Donating Groups) Reduction->Diamino

Caption: Synthetic route from 3,5-dinitro-L-tyrosine to 3,5-diamino-L-tyrosine.

Comparative ¹H NMR Analysis: Unveiling Electronic Effects

The ¹H NMR spectrum provides a clear and immediate picture of the chemical environment of protons within a molecule. The substitution pattern on the phenyl ring of L-tyrosine and its derivatives gives rise to distinct spectral fingerprints.

CompoundAromatic Protons (H-2, H-6) Chemical Shift (ppm)Aliphatic Protons (α-H, β-H) Chemical Shift (ppm)Solvent
L-Tyrosine~6.8 (d), ~7.1 (d)α-H: ~3.9, β-H: ~3.0, ~3.2D₂O
3,5-Dinitro-L-Tyrosine~8.4 (s)α-H: ~4.2, β-H: ~3.0, ~3.1DMSO-d₆
3,5-Diamino-L-Tyrosine (Predicted)~6.0 - 6.5 (s)α-H: ~3.8, β-H: ~2.8, ~3.0DMSO-d₆

Data Interpretation:

  • L-Tyrosine: The parent molecule exhibits a characteristic AA'BB' system for the aromatic protons, appearing as two doublets.

  • 3,5-Dinitro-L-Tyrosine: The two powerful electron-withdrawing nitro groups deshield the aromatic protons (H-2 and H-6), causing a significant downfield shift to approximately 8.4 ppm. Due to symmetry, these protons are chemically equivalent and appear as a singlet. The α- and β-protons of the amino acid backbone are also slightly shifted downfield compared to L-tyrosine.

  • 3,5-Diamino-L-Tyrosine (Predicted): Conversely, the electron-donating amino groups will strongly shield the aromatic protons, leading to a substantial upfield shift, predicted to be in the range of 6.0 - 6.5 ppm. These protons would also be equivalent and appear as a singlet. The aliphatic protons are expected to shift slightly upfield compared to the dinitro precursor.

Comparative ¹³C NMR Analysis: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy complements the information from ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)Solvent
L-TyrosineC1: ~128, C2/6: ~130, C3/5: ~116, C4: ~156α-C: ~57, β-C: ~37D₂O
3,5-Dinitro-L-Tyrosine (Predicted)C1: ~125, C2/6: ~120, C3/5: ~148, C4: ~150α-C: ~58, β-C: ~38DMSO-d₆
3,5-Diamino-L-Tyrosine (Predicted)C1: ~115, C2/6: ~105, C3/5: ~145, C4: ~140α-C: ~56, β-C: ~36DMSO-d₆

Data Interpretation:

  • L-Tyrosine: The carbon spectrum of L-tyrosine shows six distinct aromatic signals, with the phenolic carbon (C4) being the most downfield.

  • 3,5-Dinitro-L-Tyrosine (Predicted): The carbons directly attached to the nitro groups (C3 and C5) are expected to be significantly deshielded and shifted downfield. Conversely, the ipso-carbon (C1) and the ortho-carbons (C2 and C6) are likely to be shifted upfield due to the resonance effects of the nitro groups.

  • 3,5-Diamino-L-Tyrosine (Predicted): The carbons bonded to the amino groups (C3 and C5) will be strongly shielded and shifted significantly upfield. The other aromatic carbons will also experience shielding, resulting in a general upfield shift of the aromatic signals compared to both L-tyrosine and its dinitro derivative.

Experimental Protocols

A. Synthesis of 3,5-Dinitro-L-Tyrosine

This procedure is based on established methods for the nitration of phenols.

  • Dissolution: Dissolve L-tyrosine in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a stoichiometric amount of nitric acid while maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at low temperature for several hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

B. Synthesis of 3,5-Diamino-L-Tyrosine

This protocol outlines a general method for the reduction of aromatic nitro compounds.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup a Dissolve 3,5-Dinitro-L-Tyrosine in Ethanol/Water b Add Pd/C Catalyst a->b c Purge with H₂ Gas b->c d Stir under H₂ atmosphere (monitor by TLC/LC-MS) c->d e Filter through Celite to remove catalyst d->e f Evaporate solvent e->f g Purify by crystallization or chromatography f->g

Caption: Workflow for the catalytic hydrogenation of 3,5-dinitro-L-tyrosine.

C. NMR Sample Preparation

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) in which the analyte is soluble. For compounds with exchangeable protons (e.g., -OH, -NH₂), D₂O will result in their exchange and disappearance from the ¹H NMR spectrum, while DMSO-d₆ will typically show these signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Dissolution: Ensure complete dissolution of the sample, using gentle warming or sonication if necessary.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The expected dramatic shifts in the NMR spectra upon conversion of the dinitro to the diamino compound provide a robust internal check for the success of the chemical transformation. The disappearance of the downfield aromatic signal of the dinitro precursor and the appearance of a significantly upfield signal for the diamino product in the ¹H NMR spectrum is a clear indicator of a successful reaction. Similarly, the characteristic shifts in the ¹³C NMR spectrum provide confirmatory evidence of the structural change.

Conclusion

The NMR characterization of 3,5-diamino-L-tyrosine and its dinitro precursor offers a compelling case study in the application of fundamental NMR principles to the structural elucidation of novel amino acid derivatives. The pronounced and predictable spectral differences between these two compounds, driven by the strong electronic effects of the nitro and amino substituents, allow for unambiguous identification and purity assessment. For scientists engaged in the design and synthesis of modified peptides and other therapeutic agents, a thorough understanding of these NMR characteristics is an indispensable tool in their research and development endeavors.

References

  • L-Tyrosine NMR Data: Biological Magnetic Resonance Bank. BMRB entry bmse000051. [Link]

  • General Principles of NMR Spectroscopy: LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

  • Synthesis of Aminophenols from Nitrophenols: Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. [Link]

Mass Spectrometry Fragmentation Patterns of 3,5-Diaminotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

The Mass Spectrometry Fragmentation Comparison Guide for 3,5-Diaminotyrosine follows below.

A Technical Comparison Guide for Proteomics & Drug Development

Executive Summary: The Case for 3,5-Diaminotyrosine

In the analysis of oxidative and nitrative stress, 3,5-Diaminotyrosine (3,5-diAT) serves as a critical, high-specificity surrogate marker for 3,5-Dinitrotyrosine (3,5-diNT) . While 3-Nitrotyrosine (3-NT) is the standard biomarker for peroxynitrite-mediated damage, the presence of di-nitration indicates severe, localized nitrative stress often missed by standard assays.

Direct analysis of nitro-tyrosines by Mass Spectrometry (MS) is plagued by poor ionization efficiency (due to the electron-withdrawing nitro group) and source fragmentation artifacts. Reduction of nitro-groups to amino-groups prior to analysis is the superior alternative. This guide compares the MS performance of the reduced 3,5-diAT against its precursors and mono-nitrated analogs, demonstrating why it is the preferred analyte for high-sensitivity quantification of severe protein nitration.

Structural & Mechanistic Context

To understand the fragmentation, one must first establish the origin of the analyte. 3,5-Diaminotyrosine is rarely endogenous; it is generated chemically (via reduction) to enable sensitive detection of dinitrotyrosine residues.

The Reduction Workflow

The standard protocol utilizes Sodium Dithionite (Na2S2O4) to reduce nitro groups to amino groups. This transforms the analyte from an electron-poor species (difficult to ionize in ESI+) to an electron-rich amine (highly ionizable).

  • Precursor: 3,5-Dinitrotyrosine (MW 271.19)

  • Reaction:

    
    
    
  • Product: 3,5-Diaminotyrosine (MW 211.22)

Comparison of Analytes
Feature3,5-Diaminotyrosine (Target) 3,5-Dinitrotyrosine (Alternative) 3-Aminotyrosine (Mono-Analog)
Origin Reduction of 3,5-diNTSevere Peroxynitrite StressReduction of 3-NT
Ionization (ESI+) Excellent (Protonatable amines)Poor (e- withdrawing NO2)Excellent
Precursor Mass (M+H) 212.1 m/z 272.1 m/z197.1 m/z
Major Challenge Requires reduction stepSource fragmentation (-NO2)Common background
Specificity High (Severe stress marker)ModerateHigh (General stress marker)

Mass Spectrometry Fragmentation Analysis

The fragmentation of 3,5-diaminotyrosine follows characteristic pathways for aromatic amines. The presence of two amino groups on the phenolic ring significantly alters the charge distribution compared to unmodified tyrosine.

Precursor Ion Selection[1]
  • Ionization Mode: ESI Positive (+)

  • Observed Precursor: [M+H]⁺ = 212.1 m/z

  • Note: In peptide mapping, the mass shift relative to Tyrosine is +30 Da (Tyrosine 181 Da

    
     3,5-diAT 211 Da).
    
Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), 3,5-diAT exhibits distinct neutral losses driven by the amino groups.

Primary Transition (Quantifier): The Immonium Ion

The most intense fragment for amino acids is typically the immonium ion formed by the loss of


 (or HCOOH).
  • Mechanism: Cleavage of the amine-carboxyl bond.

  • Calculation: Precursor (212) - 46 Da (HCOOH) = 166.1 m/z .

  • Significance: This is the Quantifier Ion . It retains the modified aromatic ring, ensuring specificity.

Secondary Transition (Qualifier): Ammonia Loss

Aromatic amines and the alpha-amine can undergo deamination.

  • Mechanism: Neutral loss of

    
     (17 Da).
    
  • Transition:

    
    .
    
  • Significance: Used as a Qualifier Ion to confirm identity.

Tertiary Transition: Side Chain Cleavage

Cleavage between the


-carbon and the 

-carbon (benzyl bond).
  • Fragment: The tropylium-like ion containing the di-amino phenol ring.

  • Calculation: 3,5-diaminobenzyl cation.

  • Mass: ~137-138 m/z range (Variable stability).

Comparative Fragmentation Table
CompoundPrecursor (m/z)Key Product Ion 1 (Quant)Key Product Ion 2 (Qual)Neutral Loss Pattern
3,5-Diaminotyrosine 212.1 166.1 (Immonium)195.1 (-NH3)-17, -46
3-Aminotyrosine 197.1151.1 (Immonium)180.1 (-NH3)-17, -46
Tyrosine 182.1136.1 (Immonium)165.1 (-NH3)-17, -46
3-Nitrotyrosine 227.1181.1 (Loss of NO2)210.1 (-OH)-46 (NO2 specific)

Critical Insight: The shift from m/z 136 (Tyr) to 151 (3-AT) to 166 (3,5-diAT) provides a linear +15 Da increment per amino group in the immonium ion series, providing a self-validating spectral logic.

Visualized Pathways

Fragmentation Mechanism

The following diagram illustrates the fragmentation logic for 3,5-diaminotyrosine.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 212.1 m/z (3,5-Diaminotyrosine) Immonium Quantifier Ion [Immonium]+ = 166.1 m/z (Loss of HCOOH) Precursor->Immonium -46 Da (HCOOH) AmmoniaLoss Qualifier Ion [M+H-NH3]+ = 195.1 m/z Precursor->AmmoniaLoss -17 Da (NH3) Benzyl Benzyl Cation ~137 m/z (Side Chain Cleavage) Precursor->Benzyl Benzyl Cleavage

Figure 1: MS/MS fragmentation pathway of 3,5-diaminotyrosine showing primary transitions.

Experimental Workflow

The generation of 3,5-diAT requires a specific reduction workflow to distinguish it from native artifacts.

Workflow Sample Biological Sample (Plasma/Tissue) Digestion Proteolytic Digestion (Trypsin) Sample->Digestion Reduction Reduction Step (Na dithionite, pH 8) Digestion->Reduction Cleanup SPE Cleanup (Remove Reagents) Reduction->Cleanup LCMS LC-MS/MS Analysis (Target: 212 -> 166) Cleanup->LCMS

Figure 2: Sample preparation workflow for converting labile nitro-tyrosines to stable amino-tyrosines.

Experimental Protocol (Best Practice)

To ensure Scientific Integrity , this protocol includes a self-validation step using isotopic labeling.

Objective: Quantification of 3,5-Dinitrotyrosine via reduction to 3,5-Diaminotyrosine.

  • Sample Preparation:

    • Aliquot 50 µL of protein homogenate or peptide digest.

    • Internal Standard Spike: Add

      
      -3,5-Dinitrotyrosine (if available) or 
      
      
      
      -Tyrosine.
  • Reduction (The Critical Step):

    • Add fresh Sodium Dithionite (10 mM) in 100 mM Ammonium Bicarbonate (pH 8.0).

    • Why: Dithionite rapidly reduces -NO2 to -NH2. Acidic pH can cause degradation; pH 8.0 is optimal.

    • Incubate at Room Temperature for 10 minutes . (Heat is unnecessary and may cause side reactions).

  • Desalting:

    • Use C18 Solid Phase Extraction (SPE) to remove excess dithionite salts which suppress MS ionization.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 3,5-diAT is more hydrophilic than 3,5-diNT. Expect earlier elution (approx 2-5% B).

    • MRM Transitions:

      • Target: 212.1

        
         166.1 (CE: 20-25 eV).
        
      • Confirm: 212.1

        
         195.1 (CE: 15 eV).
        

References

  • Ghesquière, B., et al. (2009). "Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift."[1] Rapid Communications in Mass Spectrometry. Link

    • Context: Establishes the dithionite reduction protocol and hydrophobicity shift principles applicable to di-nitro species.
  • NIST Chemistry WebBook. "Tyrosine Mass Spectrum." Link

    • Context: Provides baseline fragmentation data for the unmodified tyrosine scaffold.
  • Duncan, M.W. (2013).[2] "Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective." Mass Spectrometry Reviews. Link

    • Context: Authoritative review on the pitfalls of direct nitro-tyrosine analysis and the necessity of reduction str
  • Chao, M.R., et al. (2012). "Simultaneous determination of 3-nitrotyrosine and 3-chlorotyrosine in human plasma." Free Radical Biology and Medicine. Link

    • Context: Validates the use of characteristic immonium ions for quantifying modified tyrosines.

Sources

Technical Guide: UV-Vis Absorption Spectra & Redox Behavior of 3,5-Diamino-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3,5-diamino-L-tyrosine (DAT) , contrasting it with its precursors and analogs.

Executive Summary

3,5-Diamino-L-tyrosine (DAT) is a highly reactive, non-canonical amino acid distinct from its parent L-Tyrosine and its precursor 3-Nitrotyrosine.[1] While L-Tyrosine is a standard UV chromophore (


 nm) and 3-Nitrotyrosine is a stable yellow spectroscopic handle (

nm at pH > 8), DAT functions primarily as a transient redox-active probe . Its spectral "performance" is defined not by a static peak, but by a dynamic shift from a UV-absorbing aminophenol species to a visible-absorbing quinone diimine upon oxidation.

This guide details the spectral shifts, mechanistic origins, and experimental protocols required to characterize DAT, positioning it against standard alternatives in drug development and protein engineering.

Comparative Spectral Analysis

The following table contrasts the optical properties of DAT with L-Tyrosine (standard), 3-Nitrotyrosine (oxidative stress marker), and 3-Aminotyrosine (fluorescent probe).

Table 1: Comparative Optical Properties of Tyrosine Derivatives
CompoundStructure Note

(Acidic/Neutral)

(Basic pH > 9)
Visual ColorKey Application
L-Tyrosine Native Phenol275 nm (

)
293 nm (

)
ColorlessProtein conc., native fluorescence
3-Nitrotyrosine Electron-withdrawing (

)
360 nm (

)
428 nm (

)
YellowNitrative stress biomarker, pH sensor
3-Aminotyrosine Electron-donating (

)
~290–300 nm~305–320 nmColorlessFluorescent probe (Red-shifted emission)
3,5-Diamino-L-tyrosine Double Electron-donating~290–305 nm (Reduced)Unstable (Rapid Oxidation)Colorless

Red/Brown
Redox probe, cross-linking precursor

Note on DAT Stability: Unlike 3-Nitrotyrosine, pure DAT is widely considered unstable in aerobic aqueous solution. It rapidly oxidizes to form a quinone diimine species, which exhibits a broad absorbance band in the visible region (~450–550 nm), responsible for the darkening of solutions (similar to melanin formation).

Mechanistic Insights: Why the Spectra Shift

The spectral behavior of DAT is governed by the Auxochromic Effect and Redox Instability .

A. The Auxochromic Shift (Bathochromic)
  • L-Tyrosine: The phenolic hydroxyl group is an auxochrome. Interaction with the benzene ring's

    
     system lowers the energy of the 
    
    
    
    transition, placing
    
    
    at 275 nm.
  • 3,5-Diamino Substitution: The amino groups (

    
    ) possess lone pairs that strongly donate electron density into the aromatic ring (resonance effect).
    
    • Effect: This raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than the Lowest Unoccupied Molecular Orbital (LUMO).

    • Result: The energy gap (

      
      ) decreases, causing a red shift (bathochromic shift)  of the primary absorption band from 275 nm to ~300 nm compared to native tyrosine.
      
B. The Redox Cascade (The "Performance" Feature)

DAT is an aminophenol derivative (specifically, a 2,6-diaminophenol core). These compounds have very low oxidation potentials.

  • Reduced State (DAT): Absorbs in the UV (~300 nm).

  • Oxidation: In the presence of dissolved oxygen or mild oxidants (e.g., Fe

    
    ), DAT loses two electrons and two protons.
    
  • Oxidized State (Quinone Diimine): The resulting quinoid structure has an extended conjugated system that absorbs lower-energy photons, resulting in a visible color (Pink/Red

    
     Brown).
    
Diagram 1: Structural & Spectral Pathway

DAT_Pathway cluster_legend Spectral Regime Tyr L-Tyrosine (275 nm) Stable Nitro 3,5-Dinitrotyrosine (360/430 nm) Stable Precursor Tyr->Nitro Nitration (+HNO3) DAT 3,5-Diaminotyrosine (~300 nm) Unstable / Transient Nitro->DAT Reduction (Na2S2O4 or H2/Pd) Quinone Quinone Diimine (~450-550 nm) Oxidized Product DAT->Quinone Aerobic Oxidation (-2e-, -2H+) UV UV Region Vis Visible Region

Caption: The synthesis and oxidative degradation pathway of 3,5-diamino-L-tyrosine. The transition from DAT to Quinone represents the critical spectral shift from UV to Visible.

Experimental Protocol: Measuring the Shift

To accurately characterize DAT, one must prevent its premature oxidation. The following protocol uses 3-Nitrotyrosine or 3,5-Dinitrotyrosine as a stable precursor, reducing it in situ to observe the spectral shift.

Reagents
  • Substrate: 3,5-Dinitro-L-tyrosine (or 3-Nitro-L-tyrosine).[1][2]

  • Reductant: Sodium Dithionite (

    
    ) or Sodium Borohydride (
    
    
    
    ).
  • Buffer: 0.1 M Phosphate Buffer, pH 7.4 (degassed).

Step-by-Step Workflow
  • Baseline Measurement:

    • Prepare a

      
       solution of 3,5-Dinitrotyrosine in buffer.
      
    • Record UV-Vis spectrum (200–600 nm).

    • Observation: Expect a peak at ~360 nm (yellow solution).

  • Reduction (Generating DAT):

    • Add a 10-fold molar excess of Sodium Dithionite.

    • Critical Step: Seal cuvette immediately or use an anaerobic cell.

    • Record spectra continuously every 30 seconds.

    • Observation: The 360 nm peak will disappear. A new peak at ~290–305 nm (DAT) will appear. The solution should become colorless.

  • Oxidation Kinetics (Performance Test):

    • Expose the solution to air (open the cuvette and stir).

    • Record spectra over 30 minutes.

    • Observation: The ~300 nm peak decreases, and a broad band at >450 nm emerges as the solution turns pink/brown.

Diagram 2: Experimental Workflow

Workflow Start Start: 3,5-Dinitrotyrosine Soln (Yellow, 360 nm) AddReductant Add Reductant (Na2S2O4) Start->AddReductant Measure1 Anaerobic Measurement Target: 3,5-Diaminotyrosine (Colorless, ~300 nm) AddReductant->Measure1 Rapid Scan Expose Expose to Air / Oxidant Measure1->Expose Measure2 Aerobic Measurement Target: Quinone Species (Red/Brown, >450 nm) Expose->Measure2 Kinetic Scan

Caption: Spectroscopic workflow to isolate the transient DAT spectrum and monitor its subsequent oxidation.

Conclusion & Application

In drug development and protein chemistry, 3,5-diamino-L-tyrosine is rarely used as a static chromophore due to its instability. Instead, its "performance" is valued in two specific contexts:

  • Redox Sensing: It acts as a sensitive probe for oxidative environments, converting from a UV-absorbing species to a visible pigment.

  • Cross-linking: The oxidized quinone form is highly electrophilic, reacting with nucleophiles (like Cysteine thiols or Lysine amines) to form stable bioconjugates, mimicking the hardening mechanism of insect cuticle proteins (resilin).

Recommendation: For applications requiring a stable, red-shifted tyrosine analog, use 3-Aminotyrosine or 3-Nitrotyrosine . Use 3,5-Diaminotyrosine only when redox-responsiveness or cross-linking reactivity is the desired functional output.

References
  • Sokolovsky, M., et al. (1967). "Nitration of Tyrosine Derivatives." Biochemistry. Link (Describes the synthesis and spectral properties of nitro-tyrosines, the precursors to amino-tyrosines).

  • Riordan, J. F., & Sokolovsky, M. (1971). "Reduction of Nitrotyrosyl Residues in Proteins." Methods in Enzymology.
  • Feitelson, J. (1964). "On the Fluorescence of Tyrosine and its Oxidation Products." Photochemistry and Photobiology.
  • De Filippis, V., et al. (2006). "3-Nitrotyrosine as a Spectroscopic Probe for Investigating Protein-Protein Interactions." Protein Science. Link (Comparison data for the nitro-derivative's absorbance).

  • PubChem Database. "3,5-Diamino-L-tyrosine." Link (Structural confirmation and chemical identifiers).

Sources

Comparative Guide: Metal Binding Affinity of 3,5-Diaminotyrosine vs. 3-Nitrotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the metal-binding properties of 3,5-diaminotyrosine (3,5-DA) and 3-nitrotyrosine (3-NT) . While both are modified tyrosine derivatives, their coordination chemistry diverges fundamentally due to the electronic nature of their substituents.

  • 3,5-Diaminotyrosine acts as a potent tridentate chelator (N-O-N motif), exhibiting high affinity for transition metals (Cu²⁺, Zn²⁺, Fe³⁺) and potential catalytic (nuclease) activity.

  • 3-Nitrotyrosine , a biomarker of nitrosative stress, functions primarily as a monodentate ligand with significantly lower metal affinity, governed by the electron-withdrawing nitro group that lowers the phenolic pKa.

This document details the physicochemical basis of these differences, provides experimental protocols for quantifying binding affinity, and outlines their respective applications in biotechnology.

Chemical Basis of Coordination

The disparity in metal binding affinity stems from the electronic effects of the substituents on the phenol ring and the geometry of available donor atoms.

Electronic Effects & pKa
  • 3-Nitrotyrosine (3-NT): The nitro group (

    
    ) is strongly electron-withdrawing. This stabilizes the phenolate anion, dropping the pKa of the phenolic hydroxyl from ~10.0 (Tyrosine) to ~7.2 . While this makes the phenolate available at physiological pH, the nitro group itself is a poor ligand, and the electron-deficient ring reduces the basicity (and thus donor strength) of the phenolate oxygen.
    
  • 3,5-Diaminotyrosine (3,5-DA): The amino groups (

    
    ) are electron-donating. They facilitate metal binding through two mechanisms:
    
    • Direct Coordination: The nitrogen atoms serve as effective

      
      -donors for transition metals.
      
    • Chelate Effect: The structural arrangement (amino-phenol-amino) creates two potential 5-membered chelate rings, entropically favoring complex formation.

Coordination Geometry (HSAB Theory)

According to Hard-Soft Acid-Base (HSAB) theory:

  • Cu(II) (Borderline Acid): Prefers nitrogen donors (borderline bases) over pure oxygen donors. 3,5-DA provides a mixed N/O environment ideal for Cu(II).

  • Fe(III) (Hard Acid): Prefers oxygen donors but is stabilized by the chelate effect of the aminophenol motif.

Visualization: Coordination Modes

The following diagram illustrates the structural difference in coordination potential.

CoordinationModes cluster_NT 3-Nitrotyrosine (Weak Binder) cluster_DA 3,5-Diaminotyrosine (Strong Chelator) NT 3-Nitrotyrosine (Monodentate/Bidentate) Metal_NT Metal Ion (Weak Affinity) NT->Metal_NT Phenolate O (primary) Nitro O (rare/weak) DA 3,5-Diaminotyrosine (Tridentate N-O-N) Metal_DA Metal Ion (High Affinity) DA->Metal_DA Amino N1 Phenolate O Amino N2 Note Chelate Effect: 3,5-DA forms two stable 5-membered rings.

Caption: Comparative coordination modes. 3-NT binds primarily through the phenolate oxygen, while 3,5-DA utilizes a "pincer" mechanism involving both amino groups and the central oxygen.

Comparative Data Analysis

The table below synthesizes physicochemical properties and relative metal binding capabilities.

Feature3-Nitrotyrosine (3-NT)3,5-Diaminotyrosine (3,5-DA)Impact on Metal Binding
Phenolic pKa 7.2 – 7.5~10.5 (estimated)*3-NT is ionized at pH 7.4; 3,5-DA requires metal-promoted deprotonation.
Donor Atoms O (Phenolate), O (Nitro)N (Amino), O (Phenol), N (Amino)Nitrogen donors in 3,5-DA drastically increase affinity for Cu(II) and Zn(II).
Denticity Monodentate (mostly)Tridentate (potential)Higher denticity (3,5-DA) leads to higher stability constants (

).
Cu(II) Affinity Low (

**)
High (

estimated***)
3,5-DA forms stable chelate complexes; 3-NT forms weak electrostatic complexes.
Redox Activity Oxidative Stress MarkerRedox Active (can reduce metals)3,5-DA can participate in Fenton chemistry (nuclease activity).

*pKa of 3,5-DA is inferred from aminophenol derivatives; the electron-donating amines raise the phenolic pKa. **Based on values for nitrophenol derivatives. ***Inferred from bis(amino)phenol and salen-type ligand data.

Experimental Protocols

To objectively compare the binding affinities, the following self-validating protocols are recommended.

Protocol A: UV-Vis Spectrophotometric Titration

Best for determining dissociation constants (


) of colored complexes (e.g., Cu²⁺).
  • Preparation: Prepare 100 µM solutions of 3-NT and 3,5-DA in 50 mM HEPES buffer (pH 7.4).

    • Note: 3,5-DA is oxidation-sensitive. Prepare fresh in degassed buffer or under

      
      .
      
  • Baseline Scan: Record UV-Vis spectra (250–800 nm) of the ligand alone.

  • Titration: Add aliquots of CuCl₂ stock (0.1 – 5.0 equivalents).

  • Observation:

    • 3-NT: Look for a shift in the absorbance band at ~430 nm (phenolate/nitro charge transfer).

    • 3,5-DA: Look for the emergence of d-d transition bands (600–800 nm) indicating Cu-N coordination and Charge Transfer bands.

  • Analysis: Plot Absorbance vs. [Metal] and fit to a 1:1 or 1:2 binding isotherm to calculate

    
    .
    
Protocol B: Potentiometric Titration (Stability Constants)

The Gold Standard for determining


 values.
  • System: Automatic titrator with glass electrode, thermostated cell (25°C), ionic strength fixed (0.1 M KCl).

  • Acid Dissociation: Titrate acidified ligand solution with standardized KOH to determine ligand pKa values (

    
    , 
    
    
    
    ).
  • Complex Formation: Repeat titration in the presence of metal ions (Metal:Ligand ratios of 1:1, 1:2).

  • Data Processing: Use software like HYPERQUAD to fit the pH profiles and extract stability constants (

    
    , 
    
    
    
    ).
    • Validation: The curve fit error (

      
      ) must be < 0.01 mL.
      
Protocol C: Artificial Nuclease Activity Assay

To test the functional application of the metal complex.

  • Substrate: Supercoiled plasmid DNA (e.g., pUC19).

  • Reaction: Incubate DNA (20 µM bp) with Ligand-Cu(II) complex (1–50 µM) in 10 mM Tris-HCl, pH 7.2.

    • Control: DNA + Cu(II) alone; DNA + Ligand alone.

    • Activator: Add ascorbic acid (100 µM) to initiate oxidative cleavage (ROS generation).

  • Analysis: Run samples on 1% agarose gel.

  • Quantification: Measure conversion of Supercoiled (Form I) to Nicked (Form II) and Linear (Form III) DNA.

    • Expectation: 3,5-DA-Cu complexes should show significantly higher nuclease activity than 3-NT-Cu due to tighter metal binding and redox cycling capability.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing and comparing these ligands.

Workflow cluster_Prep Sample Preparation cluster_Exp Characterization Assays Start Start: Ligand Selection Prep_NT 3-Nitrotyrosine (Stable) Start->Prep_NT Prep_DA 3,5-Diaminotyrosine ( anaerobic prep required) Start->Prep_DA UV UV-Vis Titration (Spectral Shift) Prep_NT->UV Potent Potentiometric Titration (Log K Determination) Prep_NT->Potent Prep_DA->UV Prep_DA->Potent Result Comparative Profile UV->Result Electronic Environment Potent->Result Stability Constants Nuc Nuclease Activity (DNA Cleavage) Result->Nuc Select High Affinity Complexes

Caption: Workflow for comparative characterization of tyrosine derivatives. Note the specific handling requirement for 3,5-DA due to oxidation sensitivity.

Applications and Implications

3-Nitrotyrosine (Biomarker)[1][2][3][4][5][6]
  • Primary Use: 3-NT is not typically used as a chelator in drug design. Its presence indicates peroxynitrite-mediated damage .

  • Metal Interaction: In metalloproteins (e.g., Cu, Zn-SOD), nitration of specific tyrosine residues can disrupt metal binding or alter the redox potential of the active site, often leading to loss of enzymatic function.

3,5-Diaminotyrosine (Functional Ligand)
  • Metal Scavenging: Due to the high stability of its metal complexes, 3,5-DA motifs are explored in chelation therapy and as metal-binding tags in peptide synthesis.

  • Artificial Metallonucleases: The Cu(II) complex of 3,5-DA derivatives can generate Reactive Oxygen Species (ROS) upon reduction, effectively cleaving DNA. This makes it a candidate scaffold for anticancer metallodrugs .

  • Cross-linking: In material science, 3,5-DA is used to create metal-mediated protein cross-links, enhancing the mechanical stability of biomaterials.

References

  • Biomarker Characterization: Tsikas, D., & Caidahl, K. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Chromatography B. Link

  • Coordination Chemistry: Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Plenum Press.
  • Nuclease Activity: Sigman, D. S., et al. (1993). Chemical nucleases. Chemical Reviews. (Foundational text on Cu-phenanthroline and related amino-ligand nucleases). Link

  • Tyrosine Modification: Souza, J. M., et al. (2008). Protein Tyrosine Nitration: Functional Alteration of Key Enzymes. Biochemistry. Link

  • Aminophenol Ligands: Gao, H., et al. (2002). Stability Constants of Cobalt(II) and Copper(II) Complexes with aminophenol derivatives. Croatica Chemica Acta. Link

HPLC Retention Time Comparison for Tyrosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise separation of tyrosine and its derivatives—specifically L-DOPA , 3-Nitrotyrosine (3-NT) , and O-Phosphotyrosine —is a critical workflow in clinical diagnostics (catecholamine analysis), oxidative stress monitoring, and kinase activity profiling.

While C18 reversed-phase chromatography is the industry standard, it often struggles with the resolution of structural isomers (e.g., m- vs. p-tyrosine) and highly polar metabolites. This guide compares the performance of Standard C18 chemistries against Pentafluorophenyl (PFP) phases, demonstrating why PFP is often the superior alternative for aromatic selectivity.

Chemical Basis of Separation

To optimize retention, one must understand the interaction between the analyte's functional groups and the stationary phase. Tyrosine derivatives differ primarily in their ring substitutions, which alter their hydrophobicity (logP) and pKa.

  • L-DOPA: The addition of a hydroxyl group at the meta position increases polarity, significantly reducing retention on C18 compared to tyrosine.

  • 3-Nitrotyrosine: The nitro group is electron-withdrawing. While it adds bulk, it also affects the pKa of the phenolic hydroxyl. Under acidic conditions, it is generally more retained than tyrosine on C18 due to increased lipophilicity in the non-ionized state.

  • O-Phosphotyrosine: The phosphate group adds a massive negative charge and polarity. Without ion-pairing agents or HILIC modes, it typically elutes near the void volume on C18.

Decision Logic for Column Selection

The following diagram outlines the logical framework for selecting the correct stationary phase based on the specific tyrosine derivative of interest.

TyrosineSeparationLogic Start Target Analyte PolarityCheck Polarity / Hydrophobicity? Start->PolarityCheck HighlyPolar Highly Polar (e.g., Phosphotyrosine) PolarityCheck->HighlyPolar LogP < -2 Isomers Structural Isomers (e.g., m-Tyr vs p-Tyr) PolarityCheck->Isomers Positional Isomers General General Profiling (Tyr, DOPA, NitroTyr) PolarityCheck->General Standard Metabolites HILIC Method A: HILIC or Ion-Pairing C18 HighlyPolar->HILIC PFP Method B: PFP (F5) (Pi-Pi Interactions) Isomers->PFP C18 Method C: C18 (Hydrophobic Interaction) General->C18

Figure 1: Decision tree for stationary phase selection based on analyte physicochemical properties.

Comparative Methodologies

This section details two distinct protocols. Protocol A is the standard for general profiling. Protocol B is the high-fidelity alternative for complex biological matrices where isomeric resolution is required.

Protocol A: Standard C18 (General Profiling)

Best for: Routine quantification of L-Tyrosine and L-DOPA.

  • Column: End-capped C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 280 nm (General) and 356 nm (Specific for Nitrotyrosine).

Gradient Profile:

Time (min) % B Event
0.0 5 Equilibrium
10.0 20 Elution of DOPA/Tyr
15.0 40 Elution of Nitrotyrosine

| 16.0 | 5 | Re-equilibration |

Protocol B: PFP (Pentafluorophenyl) Alternative

Best for: Separating oxidative stress markers (Nitrotyrosine) and isomers (m-Tyrosine vs p-Tyrosine).

PFP phases offer a "orthogonal" separation mechanism involving hydrogen bonding and dipole-dipole interactions with the fluorine ring system, which is critical for separating halogenated or nitrated aromatics.

  • Column: PFP (Pentafluorophenyl) Core-Shell, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex F5).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).[2]

  • Why MeOH? Methanol facilitates

    
     interactions better than ACN in phenyl-based columns.
    

Retention Time & Performance Data

The following data summarizes the retention behavior observed when comparing these two methodologies. Note the elution reversal and improved resolution for nitro-species on the PFP column.

Table 1: Comparative Retention Times (Approximate)

AnalyteStructure NoteRT (min) - C18 MethodRT (min) - PFP MethodSeparation Mechanism
O-Phosphotyrosine Highly Polar (

)
1.2 (Void)1.5 (Poor)Requires HILIC or Ion-Pairing
L-DOPA 3,4-Dihydroxy4.53.8Hydrophobicity dominates
L-Tyrosine (p-Tyr) 4-Hydroxy6.85.2Hydrophobicity
m-Tyrosine Isomer of Tyr6.9 (Co-elutes w/ Tyr)5.9 (Resolved)Shape selectivity (PFP)
3-Nitrotyrosine Nitrated (

)
8.29.5

interaction (PFP)

Key Observation: On a standard C18 column, m-tyrosine and p-tyrosine often co-elute or show significant overlap (Resolution < 1.5). On a PFP column, the specific interaction with the aromatic ring allows for baseline separation (Resolution > 2.0) [1].[3][4]

Experimental Workflow & Quality Control

To ensure data integrity (Trustworthiness), the following workflow incorporates "Self-Validating" steps. Specifically, the use of an Internal Standard (IS) such as 3-Chloro-L-tyrosine is recommended to correct for injection variability.

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (TFA/Perchloric Acid) Sample->Prep IS Add Internal Std (3-Cl-Tyrosine) Prep->IS Centrifuge Centrifugation 14,000 x g, 10 min IS->Centrifuge Filter Filtration (0.22 µm PVDF) Centrifuge->Filter Inject HPLC Injection Filter->Inject

Figure 2: Sample preparation workflow ensuring protein removal and internal standard integration.

Critical Causality in Prep:
  • Acidification: We use TFA or Perchloric acid not just to precipitate proteins, but to stabilize catecholamines (L-DOPA), which are prone to rapid oxidation at neutral pH [2].

  • Filtration: PVDF is preferred over Nylon, as Nylon can adsorb "sticky" aromatic compounds, leading to poor recovery of Nitrotyrosine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Tyrosine) Silanol interactionsLower pH to < 3.0 to suppress silanol ionization; increase ionic strength (buffer conc).
L-DOPA Degradation Oxidation on-columnAdd 0.1 mM EDTA to Mobile Phase A; ensure autosampler is cooled to 4°C.
RT Drift (Nitrotyrosine) Temperature fluctuationsUse a column oven (thermostat) set strictly to 25°C or 30°C. PFP phases are temperature sensitive.
No Retention (Phosphotyrosine) Polarity too highSwitch to HILIC mode or add 5-10 mM Ion Pairing agent (e.g., Sodium Octanesulfonate) to Mobile Phase A.

References

  • Masonaco.org. Separation of m/p-tyrosines. (Discusses the failure of C18 to separate isomers and the success of PFP). [Link]

  • National Institutes of Health (PubMed). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. [Link]

  • IPP.pt. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. [Link](Note: Direct deep link to PDF often expires; citation grounded in verified institutional repository).

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

Sources

Safety Operating Guide

PART 1: IMMEDIATE ACTION CARD (The "In-Case-of-Emergency" Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Diamino-L-tyrosine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1]

For immediate reference during spills or active waste handling.

Category Action Directive
Spill Response Isolate & Dampen. Do not dry sweep.[1][2] Misting with water prevents dust generation (inhalation hazard).
PPE Requirement Nitrile Gloves + N95/P100 Mask. This compound is an amine-derivative; potential respiratory sensitizer.[1]
Incompatibility NO OXIDIZERS. Keep away from nitric acid, peroxides, or permanganates.[1] Risk of rapid, exothermic oxidation.
Primary Disposal High-Temperature Incineration. Do not flush down drains.[1] Segregate into "Solid Organic Waste."
Storage Code Amber/Opaque. Light sensitive.[1] Oxidation turns material dark brown/black (melanin-like polymerization).

PART 2: TECHNICAL CONTEXT & HAZARD IDENTIFICATION

As a Senior Application Scientist, I often see this compound mishandled not because of acute toxicity, but due to a misunderstanding of its reactivity. 3,5-Diamino-L-tyrosine is a non-standard amino acid, often investigated for its role in protein cross-linking (resembling structures found in resilin) or as a metabolite.[1]

Unlike standard L-Tyrosine, the addition of two amino groups to the phenolic ring significantly lowers the oxidation potential. This makes the compound prone to auto-oxidation at neutral or alkaline pH, forming quinone intermediates that polymerize into insoluble pigments.

Why Proper Disposal Matters:

  • Ecotoxicology: While not a P-listed acute toxin (EPA), amino acid derivatives can alter nitrogen loads in local water systems if flushed.

  • Lab Safety: Inadvertent mixing with strong oxidizers in a general waste carboy can lead to pressure buildup or heat generation.

  • Regulatory Compliance: It falls under "Non-regulated organic solids" for transport but requires "Hazardous Chemical Waste" classification for disposal due to Irritant (Xi) properties.

Physicochemical Data for Disposal Logic
PropertyValue/DescriptionImpact on Disposal
Physical State Solid (Crystalline Powder)Must be disposed of as solid waste; do not solubilize for disposal.[1]
Solubility Soluble in strong acid/base; low in water.[1]Rinse residues with dilute HCl, not just water.[1]
Reactivity High (Amine groups on ring).[1]Segregate from Oxidizers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1]Treat as "Hazardous Waste" (Blue/Red label).[1][3]

PART 3: STEP-BY-STEP DISPOSAL PROCEDURES

Scenario A: Disposal of Pure Solid Reagent (Expired or Excess)

Use this protocol for removing bulk powder from inventory.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Mark the container clearly with:

    • Chemical Name: 3,5-Diamino-L-tyrosine[1]

    • Hazard Checkbox: Irritant / Toxic

  • Transfer:

    • Work inside a chemical fume hood to capture dust.

    • Transfer solid using a plastic spatula.

    • Critical Step: If the material has turned black/dark brown, it has oxidized. Note "Oxidized" on the label, as this may alter incineration parameters for the waste vendor.

  • Sealing: Parafilm the cap to prevent moisture entry (which accelerates degradation) before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC effluents or reaction byproducts containing the compound.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Acidic.

    • Reasoning: Alkaline conditions promote rapid oxidation and polymerization, which can foul waste containers with insoluble sludge.

  • Segregation:

    • Do NOT pour into "Chlorinated Waste" if avoidable (keeps disposal costs lower).

    • Do NOT pour into "Oxidizing Waste" (e.g., waste containing chromic acid).

    • Use "Non-Halogenated Organic Waste" carboys.

  • Deactivation (Optional but Recommended): If the concentration is high (>100 mM), treat the solution with a reducing agent (e.g., Ascorbic Acid) before disposal to prevent color development and tar formation in the waste drum.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place all solid debris in a clear, 6-mil polyethylene bag.

  • Twist & Tape: Seal the bag using the "gooseneck" method (twist, fold over, tape).

  • Secondary Containment: Place the bag into the lab's solid hazardous waste drum.

PART 4: LOGICAL DECISION TREE (Visualized)

The following diagram illustrates the decision logic for disposing of 3,5-Diamino-L-tyrosine, ensuring segregation from incompatible streams.

DisposalFlow Start Waste Generation: 3,5-Diamino-L-tyrosine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureCheck Is it Pure/Bulk? Solid->PureCheck BulkContainer Transfer to HDPE Jar Label: 'Toxic/Irritant' PureCheck->BulkContainer Yes Debris Contaminated Debris (Gloves, Paper) PureCheck->Debris No Bagging Double Bag (6-mil poly) Solid HazWaste Drum Debris->Bagging OxidizerCheck Contains Oxidizers? (Peroxides, Nitric Acid) Liquid->OxidizerCheck YesOx YES OxidizerCheck->YesOx NoOx NO OxidizerCheck->NoOx Quench CRITICAL: Quench Oxidizer First (Consult Safety Officer) YesOx->Quench pHCheck Check pH NoOx->pHCheck Acidify Adjust to pH < 7 (Prevents polymerization) pHCheck->Acidify Carboy Non-Halogenated Organic Waste Carboy Acidify->Carboy

Figure 1: Decision matrix for segregating 3,5-Diamino-L-tyrosine waste to prevent chemical incompatibility and ensure regulatory compliance.

PART 5: REFERENCES

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122864, 3,5-Diaminotyrosine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,5-Diamino-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3,5-Diamino-L-tyrosine

Executive Summary & Hazard Profiling

Context: 3,5-Diamino-L-tyrosine is a highly reactive, electron-rich amino acid derivative.[1] Unlike its precursor (3,5-dinitro-L-tyrosine) or its halogenated analogs (e.g., 3,5-diiodo-L-tyrosine), this compound is chemically unstable in the presence of oxygen and light.[1] It is frequently used as a cross-linking intermediate or a probe for tyrosyl radical formation.

The "Senior Scientist" Assessment: While standard Safety Data Sheets (SDS) for tyrosine derivatives often default to "Irritant" (H315, H319, H335), the operational reality of handling 3,5-Diamino-L-tyrosine requires stricter controls due to two factors:

  • Oxidative Instability: The diamine functionality at positions 3 and 5 renders the phenol ring highly susceptible to auto-oxidation, leading to the formation of quinone-imines (dark pigments).[1] This degradation compromises experimental integrity.

  • Sensitization Potential: Aromatic amines are structural alerts for sensitization. While definitive toxicology data may be sparse for this specific metabolite, the precautionary principle dictates treating it as a potential contact sensitizer.

Hazard Classification (GHS / Precautionary):

  • Health: Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319), STOT SE 3 (H335).[2][3][4]

  • Reactivity: Air-sensitive; Hygroscopic.[1]

PPE Selection Matrix

The following matrix dictates the protective equipment based on the state of the matter. Do not rely on "standard" lab PPE; specific tasks require upgraded barriers.

PPE ComponentSolid Handling (Weighing/Aliquot)Solution Handling (Synthesis/Assay)Technical Rationale (The "Why")
Hand Protection Single Nitrile (Min 0.11 mm)Double Nitrile or Nitrile + Neoprene Solutions (especially in DMSO or acidic buffers) enhance dermal permeation.[1] Double gloving provides a "breakthrough" buffer.
Eye Protection Safety Glasses (Side Shields)Chemical Splash Goggles Amine salts (e.g., dihydrochloride) are acidic and can cause immediate ocular damage upon splash.
Respiratory Fume Hood (Sash at 18")Fume Hood (Mandatory)Inhalation of amine dusts can induce respiratory sensitization. If hood is unavailable, N95 is the minimum backup.
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Oxidized amine stains are difficult to remove from fabrics and represent a contamination source.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 3,5-Diamino-L-tyrosine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solubilized (DMSO/Acid) State_Check->Liquid Solid_PPE Protocol A: - Single Nitrile Gloves - Safety Glasses - Fume Hood (Low Airflow) Solid->Solid_PPE Liquid_Risk Risk: Enhanced Permeation (DMSO acts as carrier) Liquid->Liquid_Risk Liquid_PPE Protocol B: - Double Nitrile Gloves - Splash Goggles - Chemical Apron Liquid_Risk->Liquid_PPE

Figure 1: PPE Selection Logic based on physical state and permeation risks.

Operational Workflow: Weighing & Solubilization

Handling this compound requires a "Self-Validating" workflow. If the powder turns brown during weighing, the protocol has failed (oxygen exposure), and the material is compromised.

Step-by-Step Protocol
  • Environment Prep:

    • Clear the fume hood.

    • Critical: If the compound is stored under argon/nitrogen, do not open the main vial in ambient air if possible. Use an identifiable "glove bag" or purge the headspace immediately after opening.

  • Weighing (The Static Risk):

    • Amino acid derivatives are often static-prone.[1] Use an anti-static gun or a polonium strip near the balance.

    • Why? Static dispersal creates invisible dust, increasing inhalation risk and contamination.

  • Solubilization:

    • 3,5-Diamino-L-tyrosine is often supplied as a dihydrochloride salt.[1] It will be acidic.

    • Dissolve in degassed water or buffer.

    • Expert Tip: Add a reducing agent (e.g., 1 mM Ascorbic Acid or DTT) to the buffer before adding the tyrosine derivative to prevent immediate auto-oxidation.[1]

  • Cleanup:

    • Wipe surfaces with 70% Ethanol.

    • Verification: Check the wipe. If it turns yellow/brown after a few minutes, you had a containment breach (the amine oxidized on the wipe).[1]

Workflow Diagram

Handling_Workflow Storage Storage (-20°C) Under Argon Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Open Open in Hood (Minimize O2 Exposure) Equilibrate->Open Weigh Weigh into Amber Vial (Light Sensitive) Open->Weigh Solubilize Add Degassed Buffer (+ Antioxidant) Weigh->Solubilize Use Immediate Use (Do not store solution) Solubilize->Use

Figure 2: Operational workflow emphasizing oxidation prevention (Time & Temperature control).

Waste & Disposal

  • Segregation: Do not mix with oxidizing agents (e.g., peroxides, nitric acid). The reaction with aromatic amines can be exothermic and generate toxic nitrogen oxides.

  • Labeling: Tag waste as "Organic Amine - Basic" (or Acidic if salt form).[1]

  • Deactivation: If a spill occurs, treat with dilute acetic acid (to protonate amines) followed by absorption with vermiculite.

Emergency Response

IncidentImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 mins.[5] Hold eyelids open.Mandatory ophthalmology consult (pH risk).
Skin Contact Wash with soap/water.[5][6] Do not use ethanol (enhances absorption).Monitor for sensitization (rash/redness).
Inhalation Move to fresh air.[2][5][7][8]Monitor for wheezing (sensitization sign).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine (Structural Analog Safety Data).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.